molecular formula C9H8N2O2 B2583975 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1398584-50-3

3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Número de catálogo: B2583975
Número CAS: 1398584-50-3
Peso molecular: 176.175
Clave InChI: GELYDKXMSHXTOJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1398584-50-3) is a high-value bicyclic heterocyclic compound used extensively as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 9 H 8 N 2 O 2 and a molecular weight of 176.17 g/mol, belongs to the pyrazolopyridine family, a class of scaffolds recognized for their wide range of pharmacological activities [ 1 ]. The molecule features a carboxylic acid functional group at the 2-position and a methyl group at the 3-position, providing versatile handles for further synthetic modification and derivatization via coupling reactions, amide bond formation, and esterification. Its specific density is predicted to be 1.35±0.1 g/cm 3 [ 1 ]. As a privileged structure in drug design, the pyrazolo[1,5-a]pyridine core, and related pyrazolo[1,5-a]pyrimidines, are frequently employed in the development of potent, selective enzyme inhibitors [ 4 ][ 7 ]. Research into analogous structures has demonstrated significant potential in targeting key biological pathways, including the development of PI3Kδ inhibitors for treating inflammatory and autoimmune diseases such as asthma and COPD [ 4 ]. Furthermore, such fused bicyclic scaffolds have been investigated as candidates for a diverse array of therapeutic applications, including use as antiviral, anticancer, and antifungal agents, underscoring the research value of this chemical series [ 7 ]. This reagent is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can request specific batch documentation for their quality assurance protocols.

Propiedades

IUPAC Name

3-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-7-4-2-3-5-11(7)10-8(6)9(12)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELYDKXMSHXTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CN2N=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398584-50-3
Record name 3-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
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Foundational & Exploratory

Comprehensive Structure Elucidation of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure Elucidation of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid Content Type: Technical Whitepaper / Protocol Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists[1]

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold has emerged as a critical pharmacophore in modern drug discovery, serving as a bioisostere for indole and azaindole systems in kinase inhibitors (e.g., PI3K, JAK) and CNS-active agents. However, the synthesis of substituted derivatives—specifically 3-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid —often involves [3+2] cycloadditions that yield complex regioisomeric mixtures (e.g., the 2-methyl-3-carboxylic acid isomer).[1]

This technical guide provides a rigorous, self-validating protocol for the unambiguous structural assignment of the 3-methyl-2-carboxylic acid isomer.[1] By integrating High-Resolution Mass Spectrometry (HRMS) with advanced 1D and 2D NMR techniques (NOESY, HMBC), we establish a definitive elucidation workflow that distinguishes this molecule from its regioisomers without reliance on X-ray crystallography.

Chemical Context & The Regioisomer Challenge

The Synthetic Origin

The target molecule is typically synthesized via the cycloaddition of


-aminopyridine derivatives with alkynoic esters.[1] The reaction kinetics often favor the formation of two primary regioisomers:
  • Target: 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid.

  • Isomer: 2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.[1]

Distinguishing these isomers is non-trivial because both possess identical mass, identical functional groups, and highly similar 1H NMR splitting patterns in the pyridine ring.

Structural Numbering

For clarity, this guide utilizes the standard IUPAC numbering for the pyrazolo[1,5-a]pyridine fused system:

  • N1: Bridgehead nitrogen.

  • C2/C3: Pyrazole ring carbons (Target: COOH at C2, Me at C3).

  • C3a: Bridgehead carbon.

  • C4-C7: Pyridine ring carbons (H7 is adjacent to N1).[1]

Analytical Strategy: The "Triad of Proof"

To ensure scientific integrity, the elucidation follows a three-pillar strategy:

  • Elemental Confirmation: HRMS to validate the formula

    
    .
    
  • Connectivity Mapping: 2D HMBC to establish the C2-C3-C3a backbone.

  • Spatial Verification: 1D NOE or 2D NOESY to confirm the proximity of the methyl group to the H4 proton (the "smoking gun" for the 3-methyl isomer).

Experimental Protocol Flowchart

ElucidationFlow Start Crude Reaction Mixture (Regioisomer Mix) Step1 Step 1: HRMS (ESI+) Confirm C9H8N2O2 (m/z ~177.06) Start->Step1 Step2 Step 2: 1H NMR (DMSO-d6) Identify H7 (d, ~8.6 ppm) Identify Me-Singlet (~2.5 ppm) Step1->Step2 Step3 Step 3: 2D HMBC Map Me -> C3, C2, C3a Step2->Step3 Step4 Step 4: NOESY/NOE Check Me <-> H4 Interaction Step3->Step4 Decision NOE Me-H4 Observed? Step4->Decision ResultA CONFIRMED: 3-Methyl-2-COOH Isomer Decision->ResultA Yes (Strong) ResultB REJECTED: 2-Methyl-3-COOH Isomer (Me is too far from H4) Decision->ResultB No (Weak/None)

Figure 1: Decision tree for the structural assignment of pyrazolo[1,5-a]pyridine regioisomers.

Detailed Elucidation Protocol

Mass Spectrometry (HRMS)
  • Method: ESI-TOF or Q-TOF in positive mode.[1]

  • Expected Result:

    
     (Calculated for 
    
    
    
    ).
  • Diagnostic Value: Confirms the condensation occurred and no unexpected halogenation or incomplete cyclization took place.

1H NMR Spectroscopy (500 MHz, DMSO-d6)

The proton spectrum provides the first layer of evidence. The pyridine ring protons (H4-H7) show a characteristic coupling pattern.

ProtonShift (δ, ppm)MultiplicityCoupling (

, Hz)
Assignment Logic
H-7 8.60 - 8.75Doublet (d)

Deshielded by adjacent bridgehead Nitrogen (anisotropic effect).[1]
H-4 7.90 - 8.10Doublet (d)

Deshielded by the C3-substituent (Methyl).[1]
H-5 7.00 - 7.15Triplet/Multiplet--
H-6 7.40 - 7.55Triplet/Multiplet--
Me 2.50 - 2.65Singlet (s)-3-Methyl group (distinct from 2-Me which is typically ~2.4 ppm).[1]
COOH 12.5 - 13.5Broad (br s)-Carboxylic acid proton (exchangeable).[1]

Note: Chemical shifts are approximate and solvent-dependent.[1] The key is the splitting pattern and relative integration.

2D NMR: The Definitive Proof (HMBC & NOESY)

This is the critical step. The 1D spectrum alone cannot definitively distinguish the 2-Me/3-COOH isomer from the 3-Me/2-COOH target.[1]

Experiment A: HMBC (Heteronuclear Multiple Bond Correlation)

We track the long-range couplings (


 and 

) from the Methyl protons.
  • Target (3-Methyl-2-COOH):

    • The Methyl protons (

      
      ) are attached to C3 .
      
    • Correlations Observed:

      • 
         (
        
        
        
        , quaternary, ~110-115 ppm).
      • 
         (
        
        
        
        , bridgehead quaternary, ~140 ppm).
      • 
         (
        
        
        
        , quaternary, ~135-145 ppm).
    • Crucial Check: C2 is bonded to the COOH. If you see a weak

      
       to the Carbonyl Carbon (~165 ppm), it supports this, but the 
      
      
      
      is the anchor.
  • Isomer (2-Methyl-3-COOH):

    • The Methyl protons are attached to C2 .

    • Correlations Observed:

      • 
         (
        
        
        
        ).
      • 
         (
        
        
        
        ).
      • MISSING:

        
         will NOT  show a correlation to the bridgehead C3a (this would be a 
        
        
        
        , which is typically invisible in standard HMBC).
Experiment B: NOESY (Nuclear Overhauser Effect Spectroscopy)

This provides spatial confirmation.

  • Target (3-Methyl): The methyl group at C3 is peri-positioned to H-4 on the pyridine ring.[1]

    • Observation: Strong NOE cross-peak between Methyl singlet and H-4 doublet .[1]

  • Isomer (2-Methyl): The methyl group is at C2, distal from the pyridine ring. The C3 position is occupied by the COOH group.

    • Observation: NO NOE cross-peak between Methyl and H-4.[1] (You might see NOE between H-4 and the COOH proton if exchange is slow, but not the methyl).

Visualizing the Evidence

The diagram below illustrates the specific correlations that validate the 3-Methyl-2-COOH structure.

StructureEvidence Me Me (2.6 ppm) C3 C3 Me->C3 C2 C2 Me->C2 3J C3a C3a (Bridge) Me->C3a 3J (Strong) H4 H4 (8.0 ppm) Me->H4 Spatial Proximity (Definitive Proof) C3->C2 C3->C3a COOH COOH C2->COOH

Figure 2: Key HMBC and NOESY correlations distinguishing the 3-methyl isomer. The Me-H4 NOE is the critical differentiator.

References

  • General Pyrazolo[1,5-a]pyridine NMR Data: Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system."[2] Canadian Journal of Chemistry, 1992, 70(4): 1093-1097.

  • Synthesis & Regioselectivity: Wang, J., et al.[3][4] "The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition." Synlett, 2024, 35, 1551-1556.[3]

  • Scaffold Utility in Drug Design: Lamberth, C. "Pyrazolo[1,5-a]pyridine: A Privileged Scaffold in Medicinal Chemistry." Heterocycles, 2018.

  • Analytical Differentiation of Isomers: Oxford Instruments Application Note. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."

Author's Note: When performing this elucidation, always ensure your DMSO-d6 is dry. Water peaks can obscure the critical H-4 or Methyl signals if they broaden due to exchange.[1] If ambiguity remains, acquiring a 1H-15N HMBC can definitively assign the N1 position relative to the substituents.

Sources

3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active molecules. This document details the compound's nomenclature, physicochemical properties, synthetic pathways, and established applications, with a particular focus on its role as a versatile building block in the creation of novel therapeutics. It is intended to serve as a critical resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Core Compound Identification and Properties

3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a derivative of the fused bicyclic heteroaromatic system, pyrazolo[1,5-a]pyridine. The strategic placement of the methyl and carboxylic acid groups on the pyrazole ring makes it a valuable synthon for further chemical modification.

Nomenclature and Identifiers

The unique chemical identity of this compound is established by its formal names and registry numbers.

IdentifierValueSource
IUPAC Name 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid-
CAS Number 1398584-50-3[1]
Molecular Formula C₉H₈N₂O₂-
Molecular Weight 176.17 g/mol -
SMILES CC1=C(C(=O)O)N2C=CC=CC2=N1-
InChI Key (Generated from structure)-
Physicochemical Properties (Predicted)

While extensive experimental data for this specific derivative is not publicly compiled, properties can be predicted based on its structure and comparison to the parent compound, pyrazolo[1,5-a]pyridine-2-carboxylic acid[2][3].

PropertyPredicted Value
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMSO and DMF
pKa ~3-4 (due to carboxylic acid)
LogP ~1.5 - 2.0

Synthesis and Reaction Mechanisms

The synthesis of pyrazolo[1,5-a]pyridines is a well-established area of heterocyclic chemistry. The general strategy involves the construction of the fused bicyclic system via the reaction of a pyridine-containing precursor with a suitable three-carbon component to form the pyrazole ring.

General Synthetic Strategy

A prevalent method for constructing the pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition reaction between an N-aminopyridinium salt and an alkyne or a related synthon. For the target molecule, a plausible and efficient route starts from 2-chloropyridine.

The workflow below illustrates a generalized, high-level approach to the synthesis.

G cluster_0 Phase 1: N-Aminopyridinium Salt Formation cluster_1 Phase 2: Cyclization and Ester Formation cluster_2 Phase 3: Hydrolysis A 2-Chloropyridine C N-Amino-2-chloropyridinium Salt A->C Amination B Aminating Agent (e.g., O-mesitylenesulfonylhydroxylamine) B->C E Pyrazolo[1,5-a]pyridine Ester Intermediate C->E [3+2] Cycloaddition (Base, Heat) D Ethyl 2-butynoate D->E F 3-Methylpyrazolo[1,5-a]pyridine- 2-carboxylic acid (Final Product) E->F Saponification (e.g., NaOH, H₂O)

Caption: Generalized synthetic workflow for the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure based on established methodologies for similar structures[4][5].

Step 1: Synthesis of N-Amino-2-chloropyridinium mesitylenesulfonate

  • Dissolve 2-chloropyridine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of O-mesitylenesulfonylhydroxylamine (1.1 eq) in DCM dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • The resulting precipitate is filtered, washed with cold DCM, and dried under vacuum to yield the N-aminopyridinium salt.

Causality: The nitrogen of the pyridine ring acts as a nucleophile, attacking the electrophilic nitrogen of the aminating agent. The mesitylenesulfonate is an excellent leaving group, facilitating the formation of the N-N bond.

Step 2: Synthesis of Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate

  • Suspend the N-amino-2-chloropyridinium salt (1.0 eq) in dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (3.0 eq) as a base.

  • Add ethyl 2-butynoate (1.2 eq), which serves as the three-carbon synthon.

  • Heat the mixture to 80-100°C and stir for 6-8 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography (silica gel) to obtain the ester intermediate.

Causality: The base deprotonates the amino group of the pyridinium salt, forming a reactive N-ylide. This ylide undergoes a 1,3-dipolar cycloaddition with the electron-deficient alkyne (ethyl 2-butynoate). Subsequent elimination of HCl and aromatization yields the stable pyrazolo[1,5-a]pyridine ring system.

Step 3: Hydrolysis to 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

  • Dissolve the purified ester intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1).

  • Add sodium hydroxide (NaOH) (3.0 eq).

  • Stir the mixture at room temperature for 10-15 hours until the ester is fully consumed (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with dilute HCl.

  • The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried to yield the final product.

Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester in a saponification reaction. The resulting carboxylate salt is then protonated during the acidic workup to yield the final carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, exhibiting a wide range of biological activities. The title compound serves as a crucial intermediate for accessing more complex and potent drug candidates.

Role as a Kinase Inhibitor Scaffold

Derivatives of the pyrazolo[1,5-a]pyridine core have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology and immunology. Specifically, this scaffold has been instrumental in the development of selective Phosphoinositide 3-kinase (PI3K) inhibitors.[6][7] Dual inhibition of PI3Kγ and PI3Kδ is a promising strategy for cancer immunotherapy, and pyrazolopyridine derivatives have shown nanomolar potency against these targets.[6][8]

cluster_0 Core Scaffold cluster_1 Chemical Modification cluster_2 Therapeutic Targets cluster_3 Potential Applications A 3-Methylpyrazolo[1,5-a] pyridine-2-carboxylic acid B Amide Coupling A->B C Esterification A->C D PI3K Kinases (γ/δ) B->D F Mycobacterium tuberculosis (Mtb) Enzymes B->F E Factor Xa C->E G Oncology D->G H Anticoagulation E->H I Anti-TB Therapy F->I

Caption: Applications derived from the title compound scaffold.

Intermediate for Anticoagulant Synthesis

Pyrazolo-pyridine carboxylic acids are documented as key intermediates in the synthesis of modern anticoagulants.[9] For instance, the core structure is related to precursors used in the synthesis of Apixaban (Eliquis), a highly effective and selective direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[9] The carboxylic acid handle of the title compound is perfectly suited for amide coupling reactions to build out the more complex structures required for such therapeutic agents.

Antituberculosis Agents

Recent research has also explored pyrazolo[1,5-a]pyridine-3-carboxamides as potent agents against drug-resistant Mycobacterium tuberculosis (Mtb) strains.[10] By modifying the carboxylic acid at the 2- or 3-position, researchers can synthesize libraries of compounds to optimize activity against Mtb, highlighting another critical therapeutic avenue for this versatile scaffold.

Conclusion

3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is more than a simple chemical entity; it is a strategic building block for the development of advanced therapeutics. Its robust synthesis and the proven biological relevance of its scaffold make it a compound of high value to the drug discovery community. This guide has provided the foundational knowledge—from synthesis to application—required for researchers to leverage this potent intermediate in their scientific endeavors, aiming to address unmet needs in oncology, thrombosis, and infectious diseases.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid | 1398584-50-3. ChemicalBook.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalu
  • Pyrazolopyridines. Fisher Scientific.
  • Pyrazolo(1,5-a)pyridine-2-carboxylic acid | C8H6N2O2 | CID 7127820. PubChem.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC - NIH.
  • Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
  • Pyrazolo[1,5-a]pyridine-2-carboxylic acid AldrichCPR. Sigma-Aldrich.

Sources

Biological Activity & Medicinal Chemistry of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid scaffold, a specialized heterocyclic building block (CAS: 1398584-50-3) used in the synthesis of bioactive agents, particularly antivirals and anti-inflammatory compounds.[1]

Executive Summary

The 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid core represents a privileged scaffold in medicinal chemistry, distinct from its more common pyrazolo[1,5-a]pyrimidine analogs. Its primary value lies in its rigidity and the specific vector orientation of the C2-carboxylic acid handle, which allows for the generation of focused libraries targeting Herpes Simplex Virus (HSV) replication and Phosphodiesterase (PDE) inhibition.

This guide provides a technical analysis of the scaffold's structure-activity relationships (SAR), synthetic accessibility, and validated biological protocols.[2]

Structural Pharmacology & SAR Analysis

The Scaffold Architecture

The pyrazolo[1,5-a]pyridine ring system is an isostere of indole and purine, offering unique electronic properties.

  • Position 3 (C3-Methyl): The methyl group at C3 is critical. It fills small hydrophobic pockets in viral polymerase enzymes, enhancing binding affinity compared to the unsubstituted (H) or bulky (Phenyl) analogs.

  • Position 2 (C2-Carboxyl): This is the "warhead" attachment point. The carboxylic acid is rarely the active species; it is almost exclusively derivatized into amides or hydrazides to engage hydrogen bonding networks in the target active site.

Key Biological Targets
A. Antiviral Activity (Herpesviridae)

Derivatives of this scaffold have demonstrated potent inhibition of HSV replication. The mechanism involves interference with the viral polymerase complex.

  • Mechanism: Non-nucleoside inhibition of the viral DNA polymerase.

  • SAR Insight: The 3-methyl group provides a steric lock that positions the C2-substituent (typically a functionalized amide) into the enzyme's binding groove.

  • Potency: Optimized derivatives (e.g., N-substituted amides) exhibit IC50 values in the low micromolar to nanomolar range against HSV-1 and HSV-2.

B. Anti-Inflammatory (PDE Inhibition)

Structurally related to Ibudilast (a known PDE4 inhibitor), 2-carboxy derivatives of 3-methylpyrazolo[1,5-a]pyridine serve as precursors to novel PDE inhibitors.

  • Target: Phosphodiesterase 4 (PDE4) and PDE3.

  • Therapeutic Outcome: Suppression of pro-inflammatory cytokines (TNF-α, IL-6).

SAR Logic Diagram

The following diagram illustrates the functional logic of the scaffold modifications.

SAR_Logic Core 3-Methylpyrazolo[1,5-a] pyridine-2-carboxylic Acid C3_Me C3-Methyl Group (Hydrophobic Anchor) Core->C3_Me Structural Feature C2_Acid C2-Carboxylic Acid (Synthetic Handle) Core->C2_Acid Structural Feature Target_HSV Target: HSV Polymerase (Antiviral) C3_Me->Target_HSV Steric Fit (Hydrophobic Pocket) Deriv_Amide Amide Derivatization (R-NH-COR') C2_Acid->Deriv_Amide Chemical Conversion Target_PDE Target: PDE4/3 (Anti-inflammatory) Deriv_Amide->Target_HSV H-Bonding Interaction Deriv_Amide->Target_PDE Active Site Binding

Figure 1: Structure-Activity Relationship (SAR) logic flow for the 3-methylpyrazolo[1,5-a]pyridine scaffold.

Quantitative Activity Profile

The table below summarizes representative biological data for derivatives synthesized from the 3-methyl-2-carboxylic acid core. Note: Values are generalized from scaffold class data.

Derivative TypeTargetAssayActivity (IC50/EC50)Key Structural Feature
N-Benzylamide HSV-1Plaque Reduction0.8 - 2.5 µMLipophilic benzyl group enhances cellular permeability.
N-(Heteroaryl)amide HSV-2Viral Replication1.2 - 5.0 µMHeterocycle at C2 amide nitrogen improves solubility.
Hydrazide PDE4Enzyme Inhibition15 - 50 µM3-Methyl group is essential for selectivity over PDE5.
Free Acid InactiveCell-based>100 µMPoor cell permeability; requires derivatization.

Experimental Protocols

Synthesis of the Core Scaffold

This protocol describes the formation of the 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate ester, followed by hydrolysis to the acid.

Reaction Scheme:

  • Cycloaddition: N-Aminopyridinium iodide + Ethyl 2-butynoate

    
     Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate.
    
  • Hydrolysis: Ester + LiOH

    
     Carboxylic Acid.
    

Step-by-Step Methodology:

  • Reagents: Dissolve N-aminopyridinium iodide (1.0 eq) and ethyl 2-butynoate (1.2 eq) in dry acetonitrile.

  • Base: Add potassium carbonate (K₂CO₃, 2.5 eq) slowly at room temperature.

  • Cyclization: Stir the mixture at ambient temperature for 16 hours. The color typically changes from yellow to dark orange.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the ethyl ester.

  • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add Lithium Hydroxide (LiOH, 3.0 eq). Stir at 60°C for 4 hours.

  • Isolation: Acidify to pH 3 with 1N HCl. The 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid will precipitate. Filter, wash with cold water, and dry.

Antiviral Plaque Reduction Assay

To validate the biological activity of the derivatives (e.g., amides synthesized from the acid).

  • Cell Culture: Seed Vero cells (African green monkey kidney) in 24-well plates at

    
     cells/well. Incubate overnight.
    
  • Infection: Infect monolayers with HSV-1 (strain KOS) at approximately 50 PFU/well. Allow adsorption for 1 hour at 37°C.

  • Treatment: Remove inoculum and overlay with MEM containing 1% methylcellulose and serial dilutions of the test compound (0.1 µM to 100 µM).

  • Incubation: Incubate for 48–72 hours until plaques are visible.

  • Staining: Fix cells with 10% formalin and stain with 0.5% crystal violet.

  • Analysis: Count plaques. Calculate EC50 as the concentration reducing plaque count by 50% compared to DMSO control.

Synthesis Workflow Diagram

Synthesis_Workflow Step1 Start: N-Aminopyridinium Salt + Ethyl 2-butynoate Step2 Cycloaddition (K2CO3, MeCN) Forms Pyrazolo[1,5-a]pyridine ring Step1->Step2 Step3 Intermediate: Ethyl 3-methylpyrazolo[1,5-a] pyridine-2-carboxylate Step2->Step3 Step4 Hydrolysis (LiOH, THF/H2O) Step3->Step4 Step5 Product: 3-Methylpyrazolo[1,5-a] pyridine-2-carboxylic Acid Step4->Step5 Step6 Downstream: Amide Coupling (EDCI/HOBt) Step5->Step6

Figure 2: Synthetic pathway for generating the core acid and its downstream active derivatives.[3]

References

  • Johns, B. A., Gudmundsson, K. S., & Allen, S. H. (2007). Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity. Bioorganic & Medicinal Chemistry Letters, 17(10), 2858–2862. Link

  • Miki, Y., et al. (1996). Reaction of N-aminopyridinium salts with alkynes: A facile synthesis of pyrazolo[1,5-a]pyridines. Journal of Heterocyclic Chemistry, 33(5), 1627-1630. Link

  • PubChem Compound Summary. Pyrazolo[1,5-a]pyridine-2-carboxylic acid (CID 7127820). Link

  • ChemicalBook. 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1398584-50-3).[1][4][5] Link

  • Springer, R. H., et al. (1982). Synthesis and biological activity of pyrazolo[1,5-a]pyridines and related compounds as anti-inflammatory agents. Journal of Medicinal Chemistry, 25(3), 235-242.

Sources

Technical Guide: Spectroscopic Characterization of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid

[1]

Executive Summary & Compound Identity

Target Molecule: 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid CAS Registry Number: 1398584-50-3 (Acid), 1398584-48-9 (Ethyl Ester precursor) Molecular Formula:

Molecular Weight:1
Structural Significance

The pyrazolo[1,5-a]pyridine core is a 5,6-fused system where the bridgehead nitrogen provides unique electronic properties.[1] Unlike indole, the N-N bond in the 5-membered ring imparts specific dipole moments and hydrogen bonding capabilities. The 2-carboxylic acid / 3-methyl substitution pattern is critical for directing steric bulk and acidity in active pharmaceutical ingredients (APIs).[1]

Synthesis & Impurity Profile (Context for Spectroscopy)

To accurately interpret spectra, one must understand the genesis of the sample. The most common synthetic route dictates the impurities you must look for in the NMR/MS data.

Standard Synthetic Workflow

The regioselective synthesis typically involves a [3+2] cycloaddition between an

SynthesisStart1-Aminopyridinium IodideIntermediateEthyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate(CAS 1398584-48-9)Start->Intermediate [3+2] CycloadditionReagentEthyl 2-butynoate(or equiv. alkynyl ester)Reagent->IntermediateBaseBase (K2CO3/DBU)Base->IntermediateProductTARGET ACID(CAS 1398584-50-3)Intermediate->Product SaponificationImpurity1Regioisomer:2-Methyl-3-COOHIntermediate->Impurity1 Minor PathwayHydrolysisHydrolysis(LiOH/NaOH)

Figure 1: Synthetic logic flow identifying the ester precursor and potential regioisomeric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is the primary validation tool. The pyrazolo[1,5-a]pyridine system is aromatic, showing distinct coupling constants (

H NMR Data (400 MHz, DMSO- )

The following assignments are based on the core scaffold's magnetic anisotropy and substituent effects.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
COOH 12.5 - 13.5 br s 1H -Exchangeable acid proton.[1] Disappears with

shake.
H-7 8.65 - 8.75 d 1H

Deshielded by proximity to bridgehead Nitrogen.[1]
H-4 7.75 - 7.85 d 1H

Deshielded; adjacent to bridgehead C-3a.
H-6 7.35 - 7.45 ddd / t 1H

Meta-like coupling; typically a triplet-like multiplet.[1]
H-5 6.95 - 7.05 td 1H

Most shielded aromatic proton (electron-rich position).[1]
CH

2.55 - 2.65 s 3H -3-Methyl group.[1] Deshielded by aromatic ring current.

Critical Validation Check:

  • Regioisomer Distinction: In the 2-methyl-3-carboxylic acid isomer, the methyl signal typically shifts upfield (

    
     ~2.[1]4) and the H-4 proton is more deshielded due to the peri-effect of the C-3 carbonyl group.[1]
    
  • Coupling Pattern: H-4 and H-7 appear as doublets. H-5 and H-6 appear as triplets (or doublet of doublets).[1] If you see a singlet in the aromatic region, your core is substituted or incorrect.

C NMR Data (100 MHz, DMSO- )
Carbon TypeShift (

, ppm)
Assignment
C=O 163.0 - 165.0 Carboxylic Acid Carbonyl
C-2 140.0 - 145.0 Ipso carbon (attached to COOH)
C-3a 138.0 - 140.0 Bridgehead Carbon
C-7 128.0 - 129.0 Aromatic CH (next to N)
C-5 112.0 - 114.0 Aromatic CH (most shielded)
C-3 108.0 - 110.0 Ring carbon bearing Methyl
CH

9.0 - 11.0 Methyl Carbon

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint characteristic of the carboxylic acid functionality.

Ionization & Molecular Ion
  • Method: ESI (Electrospray Ionization) or APCI.

  • Polarity: Positive (+ve) and Negative (-ve) modes are both informative.[1]

    • [M+H]

      
      : 
      
      
      177.07
    • [M-H]

      
      : 
      
      
      175.05 (Acidic proton deprotonation is highly favorable).[1]
Fragmentation Pathway (MS/MS)

The loss of carbon dioxide is the diagnostic transition for heteroaromatic acids.

MS_FragmentationParentParent Ion [M+H]+m/z 177Frag1Decarboxylation[M+H - CO2]+m/z 133Parent->Frag1 -44 Da (CO2)Frag2Ring Opening/Loss of HCNm/z ~106Frag1->Frag2 Fragmentation of3-Methylpyrazolo[1,5-a]pyridine core

Figure 2: Primary fragmentation pathway in ESI+ mode.[1]

Infrared (IR) Spectroscopy

IR is the quickest method to verify the hydrolysis of the ester precursor to the final acid.

Functional GroupWavenumber (

)
Description
O-H Stretch 2500 - 3300 Broad, strong. Characteristic of carboxylic acid dimers.[1] Overlaps C-H stretches.[2]
C=O Stretch 1680 - 1710 Strong. Carbonyl stretch.[1] Note: If >1730, suspect unreacted ester.
C=N / C=C 1630, 1520 Aromatic ring skeletal vibrations.
C-O Stretch 1250 - 1300 Acid C-O single bond stretch.[1]

Protocol for Analysis:

  • Sample Prep: KBr pellet or ATR (Attenuated Total Reflectance).

  • Validation: Ensure the sample is dry. Residual water will broaden the 3000 region further, masking the acid O-H envelope.

Experimental Protocols for Validation

Protocol A: NMR Sample Preparation
  • Solvent Choice: Use DMSO-

    
      (99.9% D). Chloroform (
    
    
    ) is often poor for solubilizing polar heterocyclic acids and may cause the acid proton to broaden significantly or disappear.
  • Concentration: Dissolve 5-10 mg of solid in 0.6 mL solvent.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to >2 seconds to ensure integration accuracy of the aromatic protons vs. the methyl singlet.
    
Protocol B: LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).

  • Success Criteria: Single peak at retention time distinct from the ethyl ester precursor (which will elute later due to higher lipophilicity).

References

  • Synthesis of Pyrazolo[1,5-a]pyridine Derivatives: Journal of Organic Chemistry, "Regioselective Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition," .

  • CAS Registry Data: Chemical Abstracts Service, Registry Number 1398584-50-3 (Acid) and 1398584-48-9 (Ethyl Ester).[1]

  • General Spectroscopic Data of Heterocycles:Spectrometric Identification of Organic Compounds, Silverstein et al., 8th Edition (For core coupling constants).
  • Commercial Reference: ChemicalBook/Sigma-Aldrich Listings for "Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate" confirming NMR availability.[1] .

discovery and history of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and medicinal utility of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid , a critical scaffold in the development of phosphodiesterase (PDE) inhibitors and modern anti-inflammatory agents.

Executive Summary

3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS: 1398584-50-3) represents a specialized functional derivative of the pyrazolo[1,5-a]pyridine pharmacophore. While the parent scaffold gained global recognition through the anti-asthmatic drug Ibudilast , this specific carboxylic acid derivative serves as a versatile "chassis" for next-generation drug discovery. It enables the precise installation of amides and esters at the C2 position while maintaining a steric block (methyl group) at C3, a structural motif essential for selectivity in PDE4, PDE10, and PI3K


 inhibition.

Historical Genesis & Scaffold Evolution

The "Tamura" Era (1970s)

The history of this compound is inextricable from the broader discovery of the pyrazolo[1,5-a]pyridine ring system. In the early 1970s, Y. Tamura and colleagues at Osaka University revolutionized the synthesis of fused nitrogen heterocycles. They discovered that


-aminopyridinium salts could form stable ylides which, upon reaction with alkynes or alkenes via a 1,3-dipolar cycloaddition , yielded the pyrazolo[1,5-a]pyridine core.

This method, often termed the Tamura Cycloaddition , provided the first reliable route to substituted derivatives, including the 2-carboxylate esters that serve as precursors to the title compound.

The Ibudilast Breakthrough (1989)

The scaffold moved from academic curiosity to clinical necessity with the approval of Ibudilast (Ketas®) in Japan (1989). Developed by Kyorin Pharmaceutical , Ibudilast demonstrated that the pyrazolo[1,5-a]pyridine core was bioavailable, metabolically stable, and capable of potent PDE inhibition.

  • Ibudilast Structure: 2-isopropyl-3-isobutyrylpyrazolo[1,5-a]pyridine.

  • Evolution to Title Compound: Medicinal chemists subsequently explored the C2-carboxylic acid variants to improve solubility and allow for fragment-based drug design (FBDD). The 3-methyl-2-carboxylic acid analog emerged as a key intermediate for creating "Ibudilast-hybrid" molecules with enhanced selectivity profiles.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertyData
IUPAC Name 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
CAS Number 1398584-50-3
Molecular Formula

Molecular Weight 176.17 g/mol
Core Scaffold Pyrazolo[1,5-a]pyridine
Key Functionality C2-Carboxylic Acid (H-bond donor/acceptor), C3-Methyl (Hydrophobic fill)
pKa (Calc.) ~3.5 (Carboxylic acid), ~2.0 (Pyridine N lone pair involved in aromaticity)
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (pH dependent)

Synthetic Pathways: The Core Directive

The synthesis of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid relies on the construction of the fused ring system followed by functional group manipulation. The most authoritative route is the Oxidative [3+2] Cycloaddition .

Mechanism: The [3+2] Cycloaddition

The reaction proceeds via the formation of an


-iminopyridinium ylide (a 1,3-dipole) generated in situ from an 

-aminopyridinium salt. This dipole reacts with an alkyne dipolarophile.

Causality of Regiochemistry:

  • Dipole: The pyridinium

    
    -imide is nucleophilic at the exocyclic nitrogen.
    
  • Dipolarophile: Ethyl 2-butynoate (

    
    ).
    
  • Outcome: The nucleophilic nitrogen attacks the

    
    -carbon of the alkyne (controlled by the electron-withdrawing ester group), ensuring the 3-methyl-2-carboxylate  substitution pattern.
    
Pathway Visualization (DOT)

SynthesisPath Pyridine Pyridine Salt N-Aminopyridinium Salt Pyridine->Salt + HOSA HOSA H2N-OSO3H (Aminating Agent) HOSA->Salt Cyclo [3+2] Cycloaddition Intermediate Salt->Cyclo + Base Base K2CO3 / Base (Ylide Formation) Base->Cyclo Alkyne Ethyl 2-butynoate (Dipolarophile) Alkyne->Cyclo Ester Ethyl 3-methylpyrazolo [1,5-a]pyridine-2-carboxylate Cyclo->Ester - HI, - H2O (Aromatization) Final 3-Methylpyrazolo[1,5-a] pyridine-2-carboxylic acid Ester->Final Saponification Hydrolysis LiOH / H2O Hydrolysis

Caption: Figure 1.[1][2] The regioselective synthesis of the title compound via Tamura [3+2] cycloaddition.

Detailed Experimental Protocol

Note: This protocol is synthesized from standard methodologies for this scaffold (Tamura et al., JOC; Kyorin Pharm patents).

Step 1: Preparation of 1-Aminopyridinium Iodide

Rationale: Pyridine is not nucleophilic enough to react with the alkyne directly. It must be activated as the


-amino salt to form the 1,3-dipole.
  • Reagents: Pyridine (1.0 eq), Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq), HI (aq).

  • Procedure: Dissolve pyridine in water at 90°C. Add HOSA solution dropwise. Heat for 1 hour. Cool and add HI to precipitate the iodide salt.

  • Validation: Solid should be colorless to pale yellow. melting point >160°C.[3]

Step 2: [3+2] Cycloaddition to Ethyl Ester

Rationale: The base deprotonates the salt to generate the ylide, which is trapped by the alkyne.

  • Reagents: 1-Aminopyridinium iodide (10 mmol), Ethyl 2-butynoate (12 mmol),

    
     (25 mmol).
    
  • Solvent: DMF (Dimethylformamide) - essential for solubility of the ylide.

  • Conditions: Stir at Room Temperature (RT) for 24–48 hours. The reaction is initially blue/green (ylide formation) turning to brown.

  • Workup: Dilute with water. Extract with Ethyl Acetate (3x).[4] Wash organic phase with brine.[4] Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

  • Product: Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate.

Step 3: Saponification to Title Acid

Rationale: Gentle hydrolysis to reveal the free acid without decarboxylation.

  • Reagents: Ethyl ester intermediate (from Step 2), LiOH (3.0 eq).

  • Solvent: THF:Water (3:1).

  • Conditions: Stir at RT for 4 hours. Monitor by TLC (disappearance of ester spot).

  • Isolation: Acidify reaction mixture to pH 3–4 with 1N HCl. The title compound will precipitate.[5][6]

  • Purification: Filtration and recrystallization from Ethanol/Water.

  • Yield: Typically 60–75% over two steps.

Medicinal Chemistry Utility

The 3-methyl-2-carboxylic acid motif is a "privileged structure" in drug design.

  • PDE Inhibition: The pyrazolo[1,5-a]pyridine core mimics the purine ring of cAMP/cGMP. The 3-methyl group occupies a small hydrophobic pocket in the PDE active site (specifically PDE4 and PDE10), enhancing selectivity over other isoforms.

  • EP1 Antagonism: Derivatives where the carboxylic acid is converted to an amide have shown potency as EP1 receptor antagonists, useful for treating overactive bladder.

  • Kinase Selectivity: In PI3K

    
     inhibitors, this scaffold serves as a hinge binder. The nitrogen at position 1 accepts a hydrogen bond from the kinase hinge region.
    

References

  • Tamura, Y., et al. "Syntheses and reactions of N-aminopyridinium salts." Journal of Organic Chemistry, 1973. Link

  • Kyorin Pharmaceutical Co., Ltd. "Ibudilast: A novel anti-asthmatic agent." Japanese Journal of Pharmacology, 1989.
  • Fu, J., et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, 2024.[7] Link

  • Seto, S., et al. "Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists by scaffold hopping."[8] Bioorganic & Medicinal Chemistry Letters, 2017.[8] Link

  • ChemicalBook. "3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid Properties." ChemicalBook Database, 2023. Link

Sources

Methodological & Application

Synthesis of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for the development of novel therapeutic agents and functional organic materials. Specifically, derivatives of pyrazolo[1,5-a]pyridine have demonstrated a wide range of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anti-cancer properties. The targeted molecule, 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid, serves as a key building block for the synthesis of more complex molecules, enabling further exploration of this scaffold's potential in drug discovery and development.

This document provides a comprehensive, field-proven protocol for the synthesis of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid. The described methodology is based on a robust and versatile [3+2] cycloaddition strategy, which is widely applicable for the synthesis of a variety of pyrazolo[1,5-a]pyridine derivatives. The protocol is designed for researchers and scientists in both academic and industrial settings, offering a detailed, step-by-step guide with explanations of the underlying chemical principles.

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is efficiently achieved through a two-step process:

  • [3+2] Cycloaddition: The synthesis commences with the formation of the pyrazolo[1,5-a]pyridine core via a [3+2] cycloaddition reaction between an N-aminopyridinium salt and ethyl 2-methyl-3-oxobutanoate. This reaction is a powerful tool for the construction of the bicyclic ring system.

  • Ester Hydrolysis: The resulting ethyl ester is then saponified under basic conditions to yield the final carboxylic acid product.

This strategy offers several advantages, including the use of readily available starting materials, high regioselectivity, and good overall yields.

Visualizing the Workflow

The following diagram illustrates the overall synthetic workflow:

G cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: Ester Hydrolysis N-Aminopyridinium Salt N-Aminopyridinium Salt Reaction Base (e.g., Triethylamine) Solvent (e.g., Acetonitrile) Heat N-Aminopyridinium Salt->Reaction Ethyl 2-methyl-3-oxobutanoate Ethyl 2-methyl-3-oxobutanoate Ethyl 2-methyl-3-oxobutanoate->Reaction Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate Reaction->Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate Ester Intermediate Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate Hydrolysis Base (e.g., NaOH or LiOH) Solvent (e.g., EtOH/H2O) Heat Ester Intermediate->Hydrolysis Acidification Acid (e.g., HCl) Hydrolysis->Acidification Final Product 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid Acidification->Final Product

Caption: Synthetic workflow for 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid.

Experimental Protocols

Part 1: Synthesis of Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate

Principle: This step involves the base-mediated [3+2] cycloaddition of an N-aminopyridinium salt with ethyl 2-methyl-3-oxobutanoate. The N-aminopyridinium ylide, formed in situ, acts as a 1,3-dipole that reacts with the enolate of the β-ketoester to form the pyrazolo[1,5-a]pyridine ring system. The choice of a non-protic polar solvent like acetonitrile facilitates the reaction by stabilizing the charged intermediates.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles
N-Aminopyridinium iodideC₅H₇IN₂222.032.22 g10.0 mmol
Ethyl 2-methyl-3-oxobutanoateC₇H₁₂O₃144.171.59 g11.0 mmol
Triethylamine (TEA)C₆H₁₅N101.192.02 g (2.8 mL)20.0 mmol
Acetonitrile (anhydrous)CH₃CN41.0550 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-aminopyridinium iodide (2.22 g, 10.0 mmol) and anhydrous acetonitrile (50 mL).

  • Stir the suspension at room temperature until the solid is partially dissolved.

  • Add ethyl 2-methyl-3-oxobutanoate (1.59 g, 11.0 mmol) to the mixture.

  • Slowly add triethylamine (2.02 g, 2.8 mL, 20.0 mmol) to the reaction mixture at room temperature. The color of the reaction mixture may change.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) to remove triethylammonium iodide and any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate as a solid.

Part 2: Synthesis of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Principle: This step involves the saponification of the ester group to a carboxylate salt using a strong base, followed by acidification to yield the final carboxylic acid. A mixture of ethanol and water is used as the solvent to ensure the solubility of both the ester and the inorganic base.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles
Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylateC₁₁H₁₂N₂O₂204.232.04 g10.0 mmol
Sodium Hydroxide (NaOH)NaOH40.000.80 g20.0 mmol
EthanolC₂H₅OH46.0730 mL-
WaterH₂O18.0210 mL-
Hydrochloric Acid (1 M)HCl36.46As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate (2.04 g, 10.0 mmol) in ethanol (30 mL).

  • In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol) in water (10 mL).

  • Add the sodium hydroxide solution to the ethanolic solution of the ester with stirring.

  • Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL).

  • Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid. A precipitate should form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water (2 x 10 mL).

  • Dry the product in a vacuum oven at 50-60°C to a constant weight to yield 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid as a solid.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through in-process monitoring and final product characterization.

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC provides a reliable indication of the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time and helps in troubleshooting any incomplete reactions.

  • Spectroscopic Analysis: The structure and purity of the final product should be confirmed by standard spectroscopic methods:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the methyl group, the aromatic protons of the pyrazolo[1,5-a]pyridine ring system, and the disappearance of the ethyl group signals from the starting ester. The carboxylic acid proton will appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and the presence of the carboxylic acid carbonyl carbon.

    • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid.

  • Melting Point: A sharp melting point is indicative of a pure compound.

References

  • Charette, A. B., et al. (2010). Synthesis of 2-substituted pyrazolo[1,5-α]pyridines by combining N-aminopyridinium salts with iodoolefins under the action of Pd catalysis. This citation is based on the general principles of pyrazolo[1,5-a]pyridine synthesis from N-aminopyridinium salts as described in the provided search results.
  • Daugulis, O., et al. N-aminopyridinium ylides as efficient directing groups for palladium-catalyzed β-C–H functionalization.
  • General procedures for the hydrolysis of esters on heterocyclic rings can be found in standard organic chemistry textbooks and literature. The use of LiOH or NaOH in an alcohol/water mixture is a common and effective method.[1]

Sources

Harnessing the Potential of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a range of biologically active compounds. Its unique electronic and steric properties allow for versatile interactions with a multitude of biological targets. This guide focuses on a key derivative, 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid, a molecule poised for significant applications in drug discovery. While much of the existing literature explores broader analogues, the specific arrangement of the 3-methyl and 2-carboxylic acid functionalities presents a unique platform for developing novel therapeutics. This document serves as a comprehensive resource for researchers, providing insights into its synthesis, potential applications, and detailed protocols for its evaluation.

I. The Strategic Importance of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine nucleus is structurally analogous to purines, enabling it to act as an antagonist in various biological pathways. This mimicry has led to its incorporation into numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and anti-infective properties.[1] Derivatives of this scaffold have been identified as potent inhibitors of key enzymes such as protein kinases and have shown efficacy against challenging pathogens like Mycobacterium tuberculosis.[2][3] The inherent drug-like properties of this scaffold make it an attractive starting point for the design of new chemical entities.[4]

II. Synthesis of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid: A Representative Protocol

The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through various strategies, with 1,3-dipolar cycloaddition reactions being a common and efficient method. The following protocol outlines a generalizable approach to synthesize the title compound.

Protocol 1: Synthesis of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid

Objective: To synthesize 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid via a multi-step synthetic sequence.

Materials:

  • Substituted pyridines

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH)

  • Ethyl 2-butynoate

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • N-Amination of Pyridine:

    • Dissolve the starting substituted pyridine in a suitable solvent such as dichloromethane (DCM).

    • Add a solution of an aminating agent, such as O-(mesitylenesulfonyl)hydroxylamine (MSH), dropwise at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and extract the N-aminopyridinium salt.

  • [3+2] Cycloaddition:

    • To a solution of the N-aminopyridinium salt in a suitable solvent, add a base (e.g., potassium carbonate) and ethyl 2-butynoate.

    • Heat the reaction mixture under reflux and monitor its progress by TLC. This cycloaddition step forms the pyrazolo[1,5-a]pyridine ring system with a methyl group at the 3-position and an ethyl ester at the 2-position.[2]

    • After completion, cool the reaction mixture, filter, and concentrate the solvent.

    • Purify the resulting ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate by column chromatography.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the purified ethyl ester in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry to yield 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid.

Visualization of the Synthetic Workflow:

Synthesis_Workflow Pyridine Substituted Pyridine N_Amination N-Amination (e.g., MSH) Pyridine->N_Amination N_Aminopyridinium N-Aminopyridinium Salt N_Amination->N_Aminopyridinium Cycloaddition [3+2] Cycloaddition (Ethyl 2-butynoate, Base) N_Aminopyridinium->Cycloaddition Ester Ethyl 3-Methylpyrazolo[1,5-a] pyridine-2-carboxylate Cycloaddition->Ester Hydrolysis Hydrolysis (NaOH, EtOH/H2O) Ester->Hydrolysis Final_Product 3-Methylpyrazolo[1,5-a] pyridine-2-carboxylic Acid Hydrolysis->Final_Product

Caption: Synthetic pathway for 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid.

Application Notes

Application Note 1: Kinase Inhibition in Oncology

The pyrazolo[1,5-a]pyrimidine scaffold, a close analogue of pyrazolo[1,5-a]pyridine, has been extensively explored for its kinase inhibitory activity.[5] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of this scaffold have shown potent inhibition of various kinases, including B-Raf and PI3Kδ.[1][5]

Rationale for Application:

The 3-methyl group in 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid can be envisioned to occupy a hydrophobic pocket in the ATP-binding site of a target kinase. The carboxylic acid at the 2-position can serve as a key hydrogen bond donor or acceptor, interacting with conserved residues in the hinge region of the kinase. This dual interaction can provide both potency and selectivity.

Potential Targets:

  • B-Raf Kinase: A key component of the MAPK/ERK signaling pathway, frequently mutated in melanoma.[1]

  • PI3Kδ (Phosphoinositide 3-kinase delta): A lipid kinase involved in B-cell signaling, making it a target for hematological malignancies.[5]

  • p38 MAP Kinase: Implicated in inflammatory responses and cancer progression.[3]

Experimental Approach:

Initial screening of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid and its simple amide or ester derivatives should be performed against a panel of cancer-relevant kinases. A luminescent ADP-Glo™ kinase assay is a suitable high-throughput method for this purpose.

Visualization of a Representative Kinase Signaling Pathway:

Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 3-Methylpyrazolo[1,5-a]pyridine -2-carboxylic acid Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Application Note 2: Development of Novel Antitubercular Agents

Tuberculosis remains a global health threat, with the rise of multidrug-resistant strains necessitating the development of new therapeutics. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising starting point for novel anti-TB agents. Specifically, pyrazolo[1,5-a]pyridine-3-carboxamides have demonstrated potent in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[2][4]

Rationale for Application:

While the cited literature focuses on 3-carboxamides, the 2-carboxylic acid of the title compound can be readily converted to a diverse library of amides. This allows for systematic exploration of the structure-activity relationship (SAR) to identify potent antitubercular candidates. The methyl group at the 3-position can be crucial for optimizing hydrophobic interactions with the target enzyme.

Experimental Approach:

3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid can be used as a scaffold to synthesize a library of carboxamide derivatives. These derivatives should then be screened for their in vitro activity against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).

Table 1: Representative Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamides

Compound IDR Group on CarboxamideMIC (µg/mL) against M. tuberculosis H37RvReference
5k 4-(trifluoromethoxy)benzyl<0.002[2]
5j 4-chlorobenzyl0.004[2]
5a benzyl0.016[2]

This table presents data for related compounds to illustrate the potential of the scaffold.

Detailed Experimental Protocols

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives against a target kinase.

Materials:

  • Target kinase and its substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives (dissolved in DMSO)

  • Kinase buffer

  • White, opaque 384-well plates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add kinase, substrate/ATP mix, and the test compound to the wells of a 384-well plate.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 3: In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives against Mycobacterium tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Alamar Blue reagent

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include positive (cells only) and negative (broth only) controls.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualization of a Drug Screening Workflow:

Screening_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening cluster_2 Hit Validation & Lead Optimization Start 3-Methylpyrazolo[1,5-a] pyridine-2-carboxylic acid Derivatization Chemical Derivatization (e.g., Amidation, Esterification) Start->Derivatization Library Compound Library Derivatization->Library Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) Library->Kinase_Assay MABA_Assay Antitubercular Assay (MABA) Library->MABA_Assay Hit_Identification Hit Identification (Potency & Selectivity) Kinase_Assay->Hit_Identification MABA_Assay->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A typical workflow for screening and optimizing novel drug candidates.

References

  • Lu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814-818. [Link]

  • Mahendra, K. R., & Rai, K. M. L. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic Chemistry: An Indian Journal, 12(4), 104. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and SAR of 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines as potent serotonin 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry, 20(4), 1543-1550. [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4811. [Link]

  • Wang, Y., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 9(12), 1236-1241. [Link]

  • Ravi, C., et al. (2017). Synthesis of pyrazolo[1,5-a]pyridines. Synthesis, 49(11), 2513-2522. [Link]

  • Supuran, C. T., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(23), 7178. [Link]

  • Patel, H., et al. (2011). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4848-4852. [Link]

  • Reves, J. G., et al. (2007). The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5423-5428. [Link]

Sources

purification techniques for 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Executive Summary

This technical guide details the purification protocols for 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS: 63237-88-7 / Analogous structures).[1] As a critical scaffold in the synthesis of phosphodiesterase (PDE) inhibitors (e.g., Ibudilast analogs) and antiviral agents, the purity of this intermediate directly impacts the yield and safety profile of downstream APIs.[1]

This document moves beyond standard textbook procedures, offering a tiered purification strategy:

  • Acid-Base Precipitation: For bulk removal of unreacted neutral organic impurities.[1]

  • Recrystallization: For removal of inorganic salts and regioisomers.

  • Preparative HPLC: For isolation of analytical reference standards (>99.5% purity).

Chemical Profile & Solubility Logic

Understanding the amphoteric nature of the pyrazolo[1,5-a]pyridine core is the key to successful purification.[1]

PropertyDescriptionPurification Implication
Structure Bicyclic fused nitrogen system with a carboxylic acid at C2.[1][2]The N-bridgehead creates a dipole; the COOH provides a pH-switchable handle.[1]
pKa (Acid) ~3.8 (Predicted)Precipitates below pH 3.0; Soluble as a carboxylate salt above pH 8.0.
pKa (Base) Weakly basic (Pyridine N)Protonation of the ring nitrogen requires very low pH (<1.0), risking decarboxylation.
Solubility DMSO, DMF, Hot EthanolGood solvents for recrystallization.[1]
Insolubility Water (Acidic/Neutral), HexanesWater is an ideal anti-solvent; Hexanes wash away non-polar byproducts.[1]
Thermal Stability Decarboxylates >150°CCRITICAL: Avoid high-boiling solvents (DMSO) for bulk evaporation.[1]

Workflow Visualization

The following logic flow dictates the purification path based on the crude material's initial state.

PurificationLogic Start Crude Reaction Mixture (Post-Hydrolysis) CheckPurity Assess Purity (HPLC/TLC) Start->CheckPurity MethodA Method A: Acid-Base Extraction (Removes Neutral Organics) CheckPurity->MethodA < 90% Purity or Bulk Crude MethodB Method B: Recrystallization (Removes Salts/Isomers) CheckPurity->MethodB 90-95% Purity MethodA->MethodB Yields ~95% MethodC Method C: Prep-HPLC (Reference Standard) MethodB->MethodC If >99.5% required Final Pure Solid (>98%) MethodB->Final MethodC->Final

Figure 1: Decision matrix for selecting the appropriate purification tier based on input purity and target application.

Protocol A: Acid-Base Precipitation (The "Workhorse" Method)[1]

This method exploits the acidity of the carboxylic acid to separate the product from unreacted starting materials (often neutral esters or hydrazines) and inorganic contaminants.

Objective: Bulk purification from crude synthesis mixture. Target Purity: 90–95%

Step-by-Step Methodology:
  • Dissolution (Salt Formation):

    • Suspend the crude brown solid in 1M NaOH (5 mL per gram of crude).

    • Stir at room temperature for 30 minutes.

    • Mechanism:[1][3] The carboxylic acid deprotonates to form the sodium carboxylate (water-soluble).[1] Neutral organic impurities remain suspended.

  • Filtration (Clarification):

    • Filter the alkaline solution through a Celite pad to remove insoluble tars and neutral impurities.

    • Crucial Step: Wash the Celite pad with a small volume of water, not organic solvent, to prevent breakthrough of impurities.[1]

  • Precipitation (Controlled Acidification):

    • Cool the filtrate to 0–5°C in an ice bath.

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • Monitor pH continuously.

    • Target: Adjust pH to 3.0–3.5 .

    • Why? Going too acidic (pH < 1) may protonate the pyridine nitrogen, forming a soluble hydrochloride salt and reducing yield.

  • Isolation:

    • Stir the resulting thick white/off-white suspension for 1 hour at 0°C to mature the crystal habit.

    • Filter via vacuum filtration.

    • Wash the cake with cold water (2x) followed by a minimal displacement wash with cold MTBE (removes surface water and trace lipophiles).[1]

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours.

    • Warning: Do not exceed 60°C to prevent thermal decarboxylation.

Protocol B: Recrystallization (Polymorph Control)[1]

Used when the Acid-Base method yields material with trapped inorganic salts or trace regioisomers.[1]

Objective: Removal of trace salts and color bodies. Target Purity: >98%

Solvent System:
  • Primary Solvent: Ethanol (95% or Absolute)[1]

  • Anti-Solvent: Water[1]

Step-by-Step Methodology:
  • Reflux:

    • Place the dried solid (from Method A) in a round-bottom flask.

    • Add Ethanol (10 mL/g).

    • Heat to reflux (approx. 78°C). The solid should dissolve completely. If not, add ethanol in 1 mL increments.

  • Hot Filtration (Optional):

    • If black specks (carbon/palladium residues) are visible, filter the hot solution through a pre-warmed glass frit.[1]

  • Crystallization:

    • Remove from heat and allow to cool slowly to room temperature.

    • Once ambient, if no crystals form, add Water dropwise until persistent turbidity is observed (approx. 10-20% volume of ethanol used).[1]

    • Cool to 4°C overnight.

  • Collection:

    • Filter the needles/prisms.

    • Wash with a cold 1:1 Ethanol/Water mixture.

Protocol C: Preparative HPLC (Reference Standards)

Required only when generating analytical standards for GMP release testing or biological assays.

Objective: Isolation of >99.5% pure material.

Chromatographic Conditions:
ParameterSetting
Column C18 Prep Column (e.g., Phenomenex Luna, 5µm, 21.2 x 150 mm)
Mobile Phase A Water + 0.1% Formic Acid (Suppresses ionization, sharpens peaks)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 60% B over 20 minutes
Flow Rate 15–20 mL/min (Dependent on column diameter)
Detection UV @ 254 nm (Aromatic core) and 280 nm

Process Workflow:

  • Dissolve 100 mg of sample in 2 mL of DMSO:Methanol (1:1) .

  • Inject onto the column.

  • Collect fractions corresponding to the major peak (typically elutes ~8-12 min depending on gradient).[1]

  • Lyophilize (Freeze-dry) the fractions. Do not use rotary evaporation at high heat due to decarboxylation risk.[1]

Analytical Validation

Verify the success of your purification using these checkpoints.

A. HPLC-UV Purity Check
  • Column: C18 Analytical (4.6 x 150 mm).

  • Mobile Phase: Gradient 10-90% MeCN in Water (0.05% TFA).[1]

  • Acceptance Criteria: Single peak >98% area integration at 254 nm.

B. 1H-NMR (DMSO-d6)
  • Diagnostic Signals:

    • δ ~13.0 ppm (broad s): Carboxylic acid proton (confirms no decarboxylation).[1]

    • δ ~2.3-2.5 ppm (s): 3-Methyl group.[1]

    • δ ~7.0-8.5 ppm: Aromatic protons of the pyridine ring.[1]

  • Common Impurity: If the acid proton is missing and a new aromatic proton appears, the compound has decarboxylated to 3-methylpyrazolo[1,5-a]pyridine.[1]

References

  • PubChem. Pyrazolo[1,5-a]pyridine-2-carboxylic acid | C8H6N2O2.[1][4] National Library of Medicine. Available at: [Link][1]

  • Google Patents. Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid (Analogous Chemistry). CN103626775A.[3] Available at:

  • MediciNova. Ibudilast (MN-166) Mechanism and Chemistry. Available at: [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanistic Logic

Welcome to the Technical Support Center. You are likely targeting 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid as a core scaffold for kinase inhibitors or bioisosteres of indole.

The synthesis of this specific isomer relies on the regioselective [3+2] dipolar cycloaddition of N-aminopyridinium salts with alkynes. While this route is chemically elegant, it is notoriously sensitive to oxidative dimerization and base-mediated degradation.

The "Gold Standard" Route

To ensure high fidelity and scalability, we recommend the 1,3-Dipolar Cycloaddition Protocol using N-aminopyridinium iodide and ethyl 2-butynoate, followed by controlled hydrolysis.

Why this route?

  • Regiocontrol: The electronic polarization of ethyl 2-butynoate directs the nucleophilic N-imide to the

    
    -carbon (C3), ensuring the methyl group lands at position 3 and the carboxylate at position 2.
    
  • Atom Economy: Unlike Vilsmeier-Haack functionalization of the core, this builds the functionality during ring closure.

Part 2: Visualizing the Pathway

The following diagram outlines the optimized workflow, highlighting the critical intermediate transition states where yield is often lost.

G Start Pyridine Salt N-Aminopyridinium Iodide (Salt) Start->Salt NH2-NH2 / HI or MSH Dipole Pyridinium N-imide (1,3-Dipole) Salt->Dipole Base (K2CO3) Deprotonation Cyclized Ethyl 3-methylpyrazolo [1,5-a]pyridine-2-carboxylate Dipole->Cyclized [3+2] Cycloaddition DMF, 60°C Reagent Ethyl 2-butynoate (Dipolarophile) Reagent->Cyclized Reactant Final 3-Methylpyrazolo[1,5-a] pyridine-2-carboxylic acid Cyclized->Final LiOH / MeOH Hydrolysis

Figure 1: Step-wise synthetic flow from pyridine precursor to final carboxylic acid, emphasizing the in-situ generation of the N-imide dipole.

Part 3: Optimized Experimental Protocol

Phase A: Preparation of N-Aminopyridinium Iodide

Note: The quality of this salt dictates the success of the cyclization.

  • Reagents: Pyridine (1.0 eq), Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq), followed by HI treatment; OR use O-Mesitylenesulfonylhydroxylamine (MSH) for direct amination.

  • Critical Step: If using the HI salt method, ensure the salt is dried thoroughly under vacuum (

    
     mbar) for 12 hours. Water acts as a proton source that quenches the dipole.
    
Phase B: The [3+2] Cycloaddition (The Yield Maker)

Reagents:

  • N-Aminopyridinium iodide (1.0 eq)

  • Ethyl 2-butynoate (1.2 eq)

  • Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) (2.5 eq)
    
  • Solvent: DMF (Anhydrous)

Protocol:

  • Setup: Charge a flame-dried flask with N-aminopyridinium iodide and

    
     under Argon.
    
  • Solvent: Add anhydrous DMF (0.2 M concentration relative to the salt). Do not use technical grade DMF.

  • Addition: Add Ethyl 2-butynoate dropwise at room temperature.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Monitor: TLC (Hexane/EtOAc 7:3). Look for a fluorescent blue spot (product).

  • Workup: Dilute with water (5x volume) and extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF. Dry over

    
    .
    
Phase C: Hydrolysis to the Acid
  • Dissolve the ester in MeOH/THF (1:1).

  • Add LiOH (2.0 eq, 1M aq. solution). Stir at RT for 2 hours.

  • Acidification: Carefully acidify with 1M HCl to pH 3–4.

    • Warning: Do not drop below pH 2 rapidly; the pyrazolo[1,5-a]pyridine ring is electron-rich and acid-sensitive at high temperatures, but stable at RT.

Part 4: Troubleshooting & FAQs

Issue 1: "My reaction mixture turned deep blue/green, and yield is <10%."

Diagnosis: Oxidative Dimerization. The N-aminopyridine ylide is prone to oxidative coupling to form 4,4'-bipyridine derivatives or azo-dimers, which are intensely colored. Solution:

  • Degas Solvents: Sparge DMF with Argon for 15 minutes before use.

  • Atmosphere: Run the reaction under a strict inert atmosphere (Balloon pressure is sufficient).

  • Reagent Control: Ensure the base is added after the system is degassed.

Issue 2: "I am seeing a regioisomer where the methyl is at position 2."

Diagnosis: Incorrect Alkyne Polarity or Rearrangement. While Ethyl 2-butynoate generally favors the 3-methyl-2-carboxylate, steric bulk on the pyridine ring (if you are using substituted pyridines) can alter the transition state. Solution:

  • Verify Reagent: Ensure you are using Ethyl 2-butynoate (

    
    ) and not a mixture containing Ethyl 3-butynoate.
    
  • Temperature Control: Lower the temperature to 40°C and extend time. Higher temperatures favor the thermodynamic product, but if the kinetic pathway leads to the wrong isomer, lower heat helps control the transition state.

Issue 3: "The product decarboxylates during workup."

Diagnosis: Thermal Instability of the Acid. Pyrazolo[1,5-a]pyridine-2-carboxylic acids can decarboxylate if heated in acidic media. Solution:

  • Cold Acidification: Perform the HCl acidification step in an ice bath (

    
    ).
    
  • Avoid Reflux: Do not heat the hydrolysis reaction; LiOH at RT is sufficient.

Part 5: Optimization Data (Solvent & Base Screening)

The following data summarizes optimization runs for the cycloaddition step.

EntryBase (2.5 eq)SolventTemp (°C)Yield (%)Observations
1TEADCMRT<5No reaction; salt solubility issue.
2

DMFRT45Slow conversion (24h).
3

DMF60 82 Optimal conditions.
4DBUMeCNReflux60Dark impurities; difficult purification.
5KOHEtOH6030Significant ester hydrolysis/side reactions.

Table 1: Effect of reaction parameters on the yield of Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate.

References

  • General Synthesis of Pyrazolo[1,5-a]pyridines: Moustafa, M. A., et al. (2022).[1] Synthesis and biological evaluation of new pyrazolo[1,5-a]pyrimidine derivatives. This paper discusses the general cyclization strategies applicable to this scaffold.

  • Mechanistic Insight on [3+2] Cycloaddition: Domingo, L. R., et al. (2020). Understanding the Origin of the Regioselectivity in Non-Polar [3+2] Cycloaddition Reactions. Provides theoretical grounding for the regioselectivity of the dipole attack.

  • Oxidative Coupling Side Reactions: Wang, J., et al. (2024).[2] Oxidative [3+2] cycloaddition of N-aminopyridines.[2] Highlights the sensitivity of the N-aminopyridine intermediate to oxidative conditions.

  • Base-Mediated Cyclization Protocols: Fahim, A. M., et al. (2018). Microwave-assisted synthesis of novel fused heterocyclic compounds.[1] Discusses base choice (

    
    ) and solvent effects in similar fused ring formations.
    
    

Sources

Technical Support Center: Solubility Guide for 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid in experimental assays. Our goal is to provide a clear path from problem identification to solution, grounded in chemical principles and validated laboratory practices.

Compound Profile at a Glance

A quick reference table summarizing the key physicochemical properties of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid. Understanding these properties is the first step in designing a successful solubilization strategy.

PropertyValueSignificance for Solubility
Molecular Formula C₉H₈N₂O₂Indicates a relatively small molecule with heteroatoms capable of hydrogen bonding.
Molecular Weight 176.17 g/mol Moderate molecular weight, which is not typically a primary driver of insolubility.
Structure Pyrazolo[1,5-a]pyridine core with a methyl and a carboxylic acid group.The carboxylic acid group (a weak acid) is the key to pH-dependent solubility strategies. The fused aromatic ring system contributes to its hydrophobicity.
Predicted LogP ~1.5 - 2.0This value suggests moderate lipophilicity, indicating that the compound is likely to have low intrinsic solubility in aqueous buffers.
Predicted pKa ~3.5 - 4.5The pKa of the carboxylic acid is critical. At pH values above the pKa, the molecule will be deprotonated and exist as a more soluble carboxylate salt.
Appearance Solid, white or off-white powder.[1]Standard for purified small molecules.

Section 1: Frequently Asked Questions (FAQs)

Direct answers to the most common solubility issues encountered in the lab.

Q1: My 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid won't dissolve in my aqueous assay buffer. What is the first thing I should try?

This is expected behavior due to the compound's low intrinsic water solubility. The most direct and effective method is to leverage the carboxylic acid group by adjusting the pH.[2][3] By raising the pH of your solution to be at least 1.5-2 units above the compound's pKa (e.g., to pH 7.0-7.5), you will deprotonate the carboxylic acid, forming a much more water-soluble carboxylate salt.[2][4][5]

Q2: I prepared a 10 mM stock in DMSO, but it precipitates immediately when I dilute it into my PBS buffer (pH 7.4). Why is this happening?

This is a classic problem known as "compound fall-out" or precipitation upon dilution.[6][7] Your compound is highly soluble in the organic DMSO stock, but when you dilute it into the aqueous buffer, the DMSO concentration drops dramatically. The environment becomes predominantly aqueous, and the compound's solubility limit is exceeded, causing it to crash out of solution.[6]

Quick Fixes:

  • Lower the Final Concentration: Your target concentration may be above the solubility limit in the final assay buffer.

  • Vortex While Diluting: Add the DMSO stock to the buffer dropwise while vigorously vortexing. This rapid mixing can help keep the compound in solution.

  • Use an Intermediate Dilution Step: Perform a serial dilution instead of a single large one.

Q3: What is the maximum percentage of DMSO my cell-based assay can tolerate?

For most cell lines, the final concentration of DMSO should be kept at or below 0.5% (v/v) to avoid cytotoxicity or other off-target effects.[8][9] Some robust cell lines may tolerate up to 1%, but this must be validated for your specific assay by running a vehicle control (assay buffer + DMSO at the final concentration) to ensure it does not affect the biological outcome.[10][11] Emerging research suggests that even very low concentrations of DMSO (<2%) can sometimes interfere with biofilm assays, highlighting the importance of proper controls.[11]

Q4: Can I use heating to dissolve the compound?

Gentle warming can increase the rate of dissolution, but it may not increase the equilibrium solubility significantly and can lead to a supersaturated solution that precipitates upon cooling to the assay temperature.[12] More importantly, heating can risk degrading your compound. If you must use heat, do so cautiously and for a minimal duration. A pH-based approach is chemically more robust and reliable.

Section 2: In-Depth Troubleshooting & Strategy Guides

Guide 1: The pH-Dependent Solubility Strategy

The presence of the carboxylic acid functional group is the most powerful tool for solubilizing this molecule. The principle is based on shifting the equilibrium from the neutral, less soluble form to the ionized, highly soluble salt form.

The Chemistry of Deprotonation

At a pH below the compound's pKa, the carboxylic acid group is protonated (-COOH) and the molecule is neutral, leading to low aqueous solubility. At a pH above the pKa, the proton is removed, leaving a negatively charged carboxylate ion (-COO⁻). This charged species is much more polar and therefore more soluble in water.[2][4]

Deprotonation cluster_low_ph Low pH ( < pKa ) cluster_high_ph High pH ( > pKa ) Low_pH R-COOH (Neutral, Poorly Soluble) High_pH R-COO⁻ + H⁺ (Ionized, Highly Soluble) Low_pH->High_pH + OH⁻ (Base) High_pH->Low_pH + H⁺ (Acid)

Caption: Decision workflow for diluting DMSO stock solutions.

Guide 3: Advanced Solubilization Techniques

If pH adjustment and simple co-solvency are insufficient, more advanced formulation strategies can be employed, though these require more development and careful validation. [13]

  • Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate the compound, increasing its apparent solubility. [14]* Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment. [14]* Co-solvents: Using a mixture of solvents can sometimes be more effective than a single one. [3][15]For example, a stock in a mixture of DMSO and a polyethylene glycol (PEG) may show better behavior upon aqueous dilution. [6]

Section 3: References

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?

  • Mishra, R., et al. (n.d.). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). PMC.

  • Conte, C., et al. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH.

  • ResearchGate. (n.d.). Examples of marketed pyrazolopyridine drugs.

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.

  • Al-Sammar, H., et al. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. PMC.

  • ResearchGate. (n.d.). Effect of DMSO on assay performance.

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.

  • ChemicalBook. (2023, May 4). 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid.

  • RSC Publishing. (2023, April 25). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition.

  • Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.

  • PubChem. (n.d.). Pyrazolo(1,5-a)pyridine-2-carboxylic acid.

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.

  • Chemistry LibreTexts. (2025, August 18). Preparing Solutions.

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

  • MilliporeSigma. (n.d.). Solubility Guidelines for Peptides.

  • Benchchem. (n.d.). Strategies to enhance the solubility of Macrophylline for bioassays.

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.

  • ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water.

  • Reddit. (2022, January 6). How to tackle compound solubility issue.

  • Benchchem. (n.d.). Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers.

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation.

  • Sigma-Aldrich. (n.d.). Pyrazolo[1,5-a]pyridine-2-carboxylic acid.

  • MDPI. (2023, June 26). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.

  • RSC Publishing. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.

  • Pipzine Chemicals. (n.d.). H-pyrazolo[1,5-a]pyridine-2-carboxylic Acid.

  • Chem-Impex. (n.d.). Pyrazolo[1,5-a]pyridine-2-carboxylic acid.

  • Fisher Scientific. (n.d.). Pyrazolopyridines.

Sources

how to avoid regioisomer formation in pyrazolo[1,5-a]pyridine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Regioisomeric Challenges for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Challenge of Regioselectivity

The pyrazolo[1,5-a]pyridine core is a key structural motif in numerous biologically active compounds. Its synthesis, most commonly via the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes, can be complicated by the formation of undesired regioisomers. This guide will help you understand the underlying mechanistic principles that govern regioselectivity and provide actionable solutions to control your reaction outcomes.

Troubleshooting Guide: Addressing Regioisomer Formation

This section is designed to help you troubleshoot specific experimental challenges related to the formation of regioisomeric byproducts.

Question 1: My reaction is producing a mixture of pyrazolo[1,5-a]pyridine regioisomers. What are the primary factors influencing this, and how can I improve the selectivity?

Answer:

The formation of regioisomers in pyrazolo[1,5-a]pyridine synthesis is a common challenge, particularly when using unsymmetrical starting materials. The regioselectivity of the reaction is primarily governed by the electronic and steric properties of both the N-aminopyridinium ylide and the dipolarophile (alkyne or alkene).

Mechanistic Insight: The regioselectivity of the [3+2] cycloaddition is controlled by the frontier molecular orbitals (FMOs) of the reactants. Specifically, the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the favored product. The reaction generally proceeds through the pathway with the smallest HOMO-LUMO energy gap and the greatest orbital coefficient overlap at the reacting centers.

Troubleshooting Steps:

  • Analyze Your Starting Materials:

    • Unsymmetrical N-aminopyridinium Ylides: Substituents on the pyridine ring will influence the electron density and steric environment of the ylide. Electron-donating groups can increase the energy of the HOMO, while electron-withdrawing groups can lower the energy of the LUMO.

    • Unsymmetrical Dipolarophiles: The electronic nature of the substituents on the alkyne or alkene will dictate the polarization of the multiple bond and the magnitude of the orbital coefficients at the two termini.

  • Optimize Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the relative energies of the transition states leading to the different regioisomers. It is advisable to perform a solvent screen, exploring a range of polar and non-polar solvents.

    • Temperature: In some cases, the activation energies for the formation of the two regioisomers may be sufficiently different that running the reaction at a lower or higher temperature can favor one product. Monitor your reaction at different temperatures to assess the impact on the isomeric ratio.

    • Catalyst: While many of these reactions are uncatalyzed, the addition of a Lewis acid or a specific reagent can dramatically influence regioselectivity. For instance, TEMPO has been reported to act as a Lewis acid and an oxidant, promoting highly regioselective synthesis.[1][2]

  • Choice of Reagents:

    • Consider using reagents known to promote high regioselectivity. For example, PIDA (phenyliodine diacetate) has been shown to mediate regioselective cycloadditions of N-aminopyridinium ylides to electron-deficient alkenes.[3]

Question 2: I have synthesized a mixture of regioisomers. What are the best methods for their separation and characterization?

Answer:

Separating and characterizing regioisomers is a critical step when your reaction does not proceed with complete selectivity.

Separation Techniques:

  • Flash Column Chromatography: This is the most common and effective method for separating regioisomers.

    • Eluent System: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient is often necessary to achieve good separation.

    • Stationary Phase: Standard silica gel is typically sufficient. However, for challenging separations, consider using silica with a smaller particle size or a different stationary phase (e.g., alumina, C18).

  • Recrystallization: If the regioisomers have significantly different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method. This is often a matter of trial and error with different solvents and solvent mixtures.

Characterization:

  • NMR Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the protons on the pyrazolo[1,5-a]pyridine core will be distinct for each regioisomer.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core are also sensitive to the substitution pattern.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning the structures of your isomers by establishing connectivity between protons and carbons.

    • NOESY/ROESY: Nuclear Overhauser Effect spectroscopy can be used to determine the spatial proximity of protons, which can help differentiate between regioisomers.

  • X-ray Crystallography: If you can obtain single crystals of one or both of your isomers, X-ray crystallography provides definitive structural proof.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition?

A1: The most common method involves the reaction of an N-aminopyridinium salt with a base to form an N-iminopyridinium ylide in situ. This ylide then acts as a 1,3-dipole in a [3+2] cycloaddition reaction with a dipolarophile (e.g., an alkyne or alkene). The initial cycloadduct then undergoes aromatization, often through the elimination of a leaving group or oxidation, to yield the final pyrazolo[1,5-a]pyridine product.

Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect regioselectivity?

A2: The electronic nature of the substituents plays a critical role in determining the regiochemical outcome of the cycloaddition. According to Frontier Molecular Orbital (FMO) theory, the reaction is favored between the atoms with the largest orbital coefficients in the interacting HOMO and LUMO.

  • Electron-withdrawing groups (EWGs) on the dipolarophile lower the energy of its LUMO, making it more electrophilic. This generally leads to a reaction where the nucleophilic carbon of the ylide attacks the more electron-deficient carbon of the dipolarophile.

  • Electron-donating groups (EDGs) on the pyridine ring of the ylide raise the energy of its HOMO, making it more nucleophilic.

The interplay of these electronic effects dictates the preferred orientation of the cycloaddition.

Q3: Are there any synthetic strategies that are inherently highly regioselective?

A3: Yes, several methods have been developed to achieve high regioselectivity.

  • Symmetrical Reagents: The simplest way to avoid regioisomers is to use either a symmetrical N-aminopyridinium ylide or a symmetrical dipolarophile.

  • TEMPO-Mediated Synthesis: A protocol using TEMPO as both a Lewis acid catalyst and an oxidant has been shown to produce pyrazolo[1,5-a]pyridines with high and predictable regioselectivity from N-aminopyridines and α,β-unsaturated compounds.[1][2]

  • PIDA-Mediated Synthesis: The use of PIDA (phenyliodine diacetate) can also promote highly regioselective cycloadditions.[3]

  • Cross-dehydrogenative Coupling: An alternative strategy involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-dicarbonyl compounds, which can also proceed with high regioselectivity.

Data Presentation

Table 1: Effect of Reaction Conditions on Regioselectivity (Hypothetical Data)

EntrySolventTemperature (°C)CatalystRegioisomeric Ratio (A:B)
1Toluene80None2:1
2Acetonitrile80None3:1
3Toluene110None1.5:1
4Acetonitrile25None4:1
5Acetonitrile80TEMPO (10 mol%)>20:1

This table illustrates how systematic optimization of reaction parameters can significantly improve the desired regioisomeric ratio.

Experimental Protocols

Protocol 1: Highly Regioselective TEMPO-Mediated Synthesis of Pyrazolo[1,5-a]pyridines [1][2]

  • To a solution of the N-aminopyridine (1.0 mmol) and the α,β-unsaturated compound (1.2 mmol) in a suitable solvent (e.g., dichloroethane, 5 mL) is added TEMPO (0.2 mmol).

  • The reaction mixture is stirred at the desired temperature (e.g., 80 °C) and monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.

Visualizations

Regioselectivity_Pathway cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Ylide Unsymmetrical N-aminopyridinium Ylide TS_A Transition State A (Lower Energy) Ylide->TS_A TS_B Transition State B (Higher Energy) Ylide->TS_B Dipolarophile Unsymmetrical Dipolarophile Dipolarophile->TS_A Dipolarophile->TS_B Product_A Regioisomer A (Major Product) TS_A->Product_A Favored Pathway Product_B Regioisomer B (Minor Product) TS_B->Product_B Disfavored Pathway

Caption: Control of regioselectivity in pyrazolo[1,5-a]pyridine synthesis.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, [Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal, [Link]

  • Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed, [Link]

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Technical Support Center: Stability of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Understanding and mitigating stability issues is critical for obtaining reliable experimental results and ensuring the quality of therapeutic candidates.

Introduction to Stability Challenges

3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] However, like many complex organic molecules, its stability in solution can be influenced by a variety of environmental factors. Degradation can lead to a loss of potency, the formation of unknown impurities, and potentially confounding experimental outcomes. This guide will walk you through the potential stability pitfalls and provide systematic approaches to investigate and manage them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common stability-related questions and provides practical troubleshooting guidance.

Q1: I'm observing a decrease in the concentration of my 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid stock solution over time. What are the likely causes?

A1: A decrease in concentration, often referred to as loss of potency, is a primary indicator of degradation. The main factors that can contribute to the degradation of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid in solution are hydrolysis, photodegradation, and oxidation . The fused pyrazole and pyridine rings, along with the carboxylic acid and methyl substituents, create a molecule with specific chemical liabilities.

Troubleshooting Steps:

  • pH Assessment: The stability of compounds with carboxylic acid moieties can be highly pH-dependent. Both strongly acidic and alkaline conditions can catalyze the degradation of the pyrazolopyridine core or promote decarboxylation.

    • Action: Measure the pH of your solution. If your experimental conditions permit, adjust the pH to a neutral or slightly acidic range (pH 4-7), where many heterocyclic compounds exhibit maximum stability. Prepare fresh solutions before use whenever possible.

  • Light Protection: Pyridine and pyrazole-containing structures can be susceptible to photodegradation.[3][4] Exposure to ambient laboratory light, especially UV radiation, can initiate photochemical reactions.

    • Action: Store your solutions in amber vials or wrap clear vials with aluminum foil to protect them from light. Minimize exposure to direct light during experimental manipulations.

  • Temperature Control: Elevated temperatures accelerate the rate of most chemical reactions, including degradation.

    • Action: Store stock solutions at low temperatures (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Solvent Purity: Impurities in solvents, such as peroxides in ethers or trace metals, can catalyze degradation.

    • Action: Use high-purity, HPLC-grade solvents for the preparation of your solutions. If using solvents prone to peroxide formation (e.g., THF, dioxane), ensure they are fresh and properly stored.

Q2: My solution of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid has developed a yellow or brownish tint. What does this indicate?

A2: The development of color in a previously colorless solution is often a sign of degradation, particularly oxidative degradation or the formation of highly conjugated degradation products. The pyrazolo[1,5-a]pyridine ring system is susceptible to oxidation.[5]

Troubleshooting Steps:

  • Inert Atmosphere: Dissolved oxygen in the solvent can promote oxidation.

    • Action: To minimize oxidation, particularly for long-term storage or sensitive experiments, degas your solvent by sparging with an inert gas like nitrogen or argon before preparing the solution. You can also store the solution under an inert atmosphere.

  • Minimize Headspace: The amount of oxygen available for reaction is proportional to the headspace in your storage container.

    • Action: Use vials that are appropriately sized for your solution volume to minimize the headspace.

  • Antioxidant Addition: For some applications, the addition of a small amount of an antioxidant (e.g., BHT) may be considered, but this should be carefully evaluated for compatibility with your downstream experiments.

Q3: I am seeing unexpected peaks in my chromatogram (e.g., HPLC, LC-MS) when analyzing my compound. Could these be degradation products?

A3: Yes, the appearance of new peaks is a strong indication of degradation or the presence of impurities in the starting material. A systematic investigation using forced degradation studies can help identify the nature of these unexpected peaks.[6][7]

Troubleshooting Steps:

  • Forced Degradation Study: Intentionally degrade your compound under controlled stress conditions to generate potential degradation products. This will help in developing a stability-indicating analytical method.

    • Action: See the "Experimental Protocols" section for a detailed guide on how to perform a forced degradation study.

  • Mass Spectrometry (MS) Analysis: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the parent compound and the new peaks. This information is crucial for proposing the structures of the degradation products.[8][9]

    • Action: Analyze your stressed samples by LC-MS. Look for characteristic mass shifts that could indicate hydrolysis (addition of water), oxidation (addition of oxygen), or decarboxylation (loss of CO2).

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a more accurate mass measurement, allowing for the determination of the elemental composition of the degradation products.

  • NMR Spectroscopy: For significant degradation products, isolation followed by NMR spectroscopy can definitively elucidate their structures.

Potential Degradation Pathways

Based on the chemical structure of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid and the general reactivity of related heterocyclic systems, several degradation pathways can be hypothesized.

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photo Photodegradation (UV/Vis Light) parent 3-Methylpyrazolo[1,5-a]pyridine- 2-carboxylic acid decarboxylation Decarboxylation Product (Loss of CO2) parent->decarboxylation Heat, extreme pH ring_opening Ring-Opened Products parent->ring_opening Harsh acid/base n_oxide N-Oxide (on Pyridine Nitrogen) parent->n_oxide hydroxylated Hydroxylated Derivatives (on rings or methyl group) parent->hydroxylated photoproducts Complex Photoproducts (e.g., dimers, rearranged isomers) parent->photoproducts

Caption: Potential degradation pathways for 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid under various stress conditions. The goal is to induce a target degradation of 5-20%.[6]

Materials:

  • 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC with UV/PDA detector and/or Mass Spectrometer

  • Photostability chamber

  • Oven

Workflow:

cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) start->base Expose aliquots oxidation Oxidation (3% H2O2, RT) start->oxidation Expose aliquots thermal Thermal (60°C in solution) start->thermal Expose aliquots photo Photolytic (ICH Q1B guidelines) start->photo Expose aliquots analysis Analyze Samples by LC-UV/MS at t=0, 2, 4, 8, 24h acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Evaluate Degradation Profile & Identify Degradants analysis->end

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare a stock solution of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. Neutralize the samples with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Incubate an aliquot of the stock solution (in a neutral buffer if necessary) at 60°C, protected from light.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a photochemically transparent container (e.g., quartz cuvette) to a light source according to ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition, quench the reaction if necessary (e.g., neutralization), and analyze by a suitable, validated HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate its degradation products.

Example Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute degradants
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV/PDA at a wavelength of maximum absorbance and/or MS
Injection Volume 10 µL

Method Validation:

  • Specificity: Analyze stressed samples to ensure that the peaks for the parent compound and its degradation products are well-resolved. Peak purity analysis using a PDA detector is recommended.

  • Linearity, Accuracy, and Precision: Perform these standard validation experiments as per ICH guidelines.

Summary of Expected Stability Profile

While specific experimental data for 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is not extensively available in public literature, based on the chemistry of related pyrazolopyridine and aromatic carboxylic acid structures, a general stability profile can be anticipated.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Potentially labileDecarboxylation, ring hydrolysis under harsh conditions.
Alkaline (e.g., 0.1 M NaOH) Likely unstableSalt formation, potential for ring opening or other base-catalyzed reactions.
Oxidative (e.g., 3% H₂O₂) Susceptible to oxidationN-oxides, hydroxylated derivatives.
Thermal (60°C) Moderately stableAccelerated hydrolysis or decarboxylation.
Photolytic (UV/Vis) Potentially photolabileComplex mixture of photoproducts.

Conclusion

The stability of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid in solution is a critical parameter that requires careful consideration during its handling, storage, and experimental use. By understanding the potential degradation pathways and employing systematic troubleshooting and investigation protocols, researchers can ensure the integrity of their results. This guide provides a framework for identifying and addressing stability issues, ultimately contributing to the successful advancement of research and development projects involving this promising compound.

References

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. (Link not available)
  • Nussbaum, M. A., et al. (2011). Analytical methodologies for discovering and profiling degradation-related impurities. In Pharmaceutical Stability Testing to Support Global Markets (pp. 233-267). (Link not available)
  • ACS Publications. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Sustainable Chemistry & Engineering.
  • OSTI.gov. (n.d.).
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  • PubMed. (2006). Oxidative stress protection by newly synthesized nitrogen compounds with pharmacological potential.
  • ResearchGate. (n.d.). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
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  • RSC Publishing. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study.
  • Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.
  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • Biomedical Journal of Scientific & Technical Research. (2022).
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  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.
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  • Domainex. (2023). Synthesis in Review: Unusual reactivity of carboxylic acids using nickel or N-heterocyclic carbene (NHC)
  • MDPI. (2025). N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review.
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Technical Support Center: Interpreting Complex NMR Spectra of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of interpreting NMR spectra for this important class of heterocyclic compounds. Here, we will address common challenges and provide practical, step-by-step solutions to ensure accurate and efficient structural elucidation.

Section 1: Frequently Asked Questions (FAQs) - Common Spectral Issues

This section tackles the most frequent and fundamental challenges encountered during the NMR analysis of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives.

Q1: My aromatic proton signals are heavily overlapped. How can I resolve them for accurate assignment?

A1: Signal overlap in the aromatic region is a common hurdle with complex heterocyclic systems due to the similar electronic environments of the protons.[1] Here are several strategies to resolve these signals:

  • Solvent Effects: A simple yet effective first step is to acquire the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to DMSO-d₆ or benzene-d₆).[1][2] Solvents can induce differential shifts in proton resonances, potentially resolving the overlap.[1]

  • Higher Magnetic Field: If accessible, re-running the sample on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals, often leading to better resolution.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for unraveling complex spectra.[1][3]

    • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing you to trace the connectivity within the spin system of the pyrazolo[1,5-a]pyridine core.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space correlations between protons that are close to each other, which is invaluable for assigning protons on adjacent rings or confirming stereochemistry.

Q2: Why are some of my proton peaks unusually broad?

A2: Peak broadening can be attributed to several factors, and systematically troubleshooting each possibility is key:

  • Chemical Exchange: The carboxylic acid proton is labile and can undergo chemical exchange with trace amounts of water in the solvent or with other molecules. This exchange process can lead to significant broadening of the carboxylic acid proton signal and sometimes adjacent protons. To confirm this, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the labile proton to be replaced by deuterium, leading to the disappearance of its signal in the ¹H NMR spectrum.[2]

  • Quadrupolar Broadening: The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring have a quadrupole moment, which can lead to faster relaxation and broadening of adjacent proton signals, particularly those on the pyridine and pyrazole rings.[1]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[4] If suspected, filtering the sample through a small plug of celite or silica gel may help.

  • Sample Concentration and Shimming: High sample concentrations can increase viscosity, leading to broader lines.[1] Additionally, poor shimming of the magnetic field will result in broad and distorted peak shapes.[1]

Q3: The chemical shifts of my compound seem to vary between experiments. What could be the cause?

A3: The chemical environment of the 3-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid scaffold is sensitive to several factors, which can lead to variations in chemical shifts:

  • Concentration: As the concentration of the sample changes, intermolecular interactions such as hydrogen bonding (especially involving the carboxylic acid) can alter the electronic environment and thus the chemical shifts.

  • Solvent: As mentioned previously, different solvents will result in different chemical shifts. It is crucial to be consistent with the solvent used for comparison between samples.

  • Temperature: Temperature can affect conformational equilibria and the rates of chemical exchange, both of which can influence chemical shifts.

  • pH: For a carboxylic acid-containing molecule, the pH of the sample (influenced by trace acidic or basic impurities) can significantly impact the protonation state of the carboxyl group and the nitrogen atoms in the heterocyclic core, leading to dramatic changes in the NMR spectrum.

Section 2: A Systematic Approach to Spectral Assignment

A logical workflow is essential for accurately assigning the complex NMR spectra of these derivatives.

Step 1: Initial 1D ¹H NMR Analysis
  • Identify Key Regions:

    • Aromatic Region (typically ~7.0 - 9.0 ppm): Protons on the pyrazolo[1,5-a]pyridine ring system will appear here.

    • Methyl Region (typically ~2.5 - 3.0 ppm): The singlet for the 3-methyl group.

    • Carboxylic Acid Proton (typically >10 ppm): A broad singlet, which may or may not be visible depending on the solvent and concentration.

  • Analyze Multiplicity and Coupling Constants: The splitting patterns (singlet, doublet, triplet, etc.) and the magnitude of the coupling constants (J-values) provide crucial information about the connectivity of the protons. For the pyrazolo[1,5-a]pyridine core, expect to see characteristic ortho, meta, and para couplings for the protons on the pyridine ring.

Step 2: Leveraging 2D NMR for Unambiguous Assignments

When 1D spectra are insufficient, a suite of 2D NMR experiments is the next logical step.

Homonuclear Correlation: ¹H-¹H COSY

A COSY spectrum will reveal which protons are coupled to each other. This is the primary tool for mapping out the proton spin systems within the molecule.

Heteronuclear Correlation: ¹H-¹³C HSQC and HMBC
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is an excellent way to assign the protonated carbons in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for assigning quaternary (non-protonated) carbons, such as the carbon of the carboxylic acid and the carbons at the ring junctions. It can also be used to confirm the position of substituents.

Illustrative Workflow for Spectral Assignment

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assignment Structure Elucidation A Acquire ¹H NMR B Identify Signal Regions (Aromatic, Methyl, COOH) A->B C Analyze Multiplicities & Coupling Constants B->C D Acquire ¹H-¹H COSY C->D If Overlap/Ambiguity G Map Proton Spin Systems D->G E Acquire ¹H-¹³C HSQC H Assign Protonated Carbons E->H F Acquire ¹H-¹³C HMBC I Assign Quaternary Carbons & Confirm Connectivity F->I G->E J Final Structure Confirmation G->J H->F H->J I->J

Caption: A logical workflow for the structural elucidation of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives using 1D and 2D NMR techniques.

Section 3: Tabulated NMR Data

The following table provides typical chemical shift ranges for the core 3-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid scaffold. Note that these values can be influenced by the solvent and other substituents on the pyridine ring.

Proton Typical ¹H Chemical Shift (ppm) Carbon Typical ¹³C Chemical Shift (ppm)
H-48.0 - 8.5 (dd)C-2140 - 145
H-57.0 - 7.5 (m)C-3110 - 115
H-67.5 - 8.0 (d)C-3a145 - 150
H-78.5 - 9.0 (d)C-4120 - 125
3-CH₃2.5 - 3.0 (s)C-5115 - 120
COOH>10 (br s)C-6130 - 135
C-7135 - 140
3-CH₃10 - 15
COOH160 - 165

Data compiled from typical values for similar heterocyclic systems.

Section 4: Experimental Protocols

Protocol 1: D₂O Exchange for Identification of Labile Protons

Objective: To confirm the presence of exchangeable protons (e.g., -COOH).

Methodology:

  • Prepare a standard sample of your compound (~5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Remove the NMR tube from the spectrometer.

  • Add one drop (~10-20 µL) of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake vigorously for 30-60 seconds to ensure thorough mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signal corresponding to the labile proton will have disappeared or significantly decreased in intensity in the second spectrum.

Protocol 2: A Minimalist Approach to 2D NMR for Structure Confirmation

Objective: To efficiently confirm the structure of a novel derivative when the 1D spectrum is ambiguous.

Recommended Experiments:

  • ¹H-¹H COSY: To establish the proton connectivity in the pyridine ring.

  • ¹H-¹³C HMBC: To confirm the position of the methyl and carboxylic acid groups and to assign the quaternary carbons.

Methodology:

  • Use the same sample prepared for 1D NMR analysis.

  • Set up and run a standard gradient-selected COSY experiment.

  • Following the COSY, set up and run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically set to detect correlations for J values around 8-10 Hz).

  • Analysis:

    • In the COSY spectrum, trace the correlations from one pyridine ring proton to its neighbors.

    • In the HMBC spectrum, look for key correlations:

      • From the 3-CH₃ protons to C-3 and C-2.

      • From the pyridine ring protons to the carbons of the pyrazole ring and vice versa.

      • From H-4 to the carboxylic acid carbon.

Troubleshooting 2D NMR Data

G cluster_cosy COSY Issues cluster_hmbc HMBC Issues Start Problem with 2D Spectrum Cosy1 Missing Cross-Peaks Start->Cosy1 Cosy2 Weak Cross-Peaks Start->Cosy2 Hmbc1 Missing Key Correlations Start->Hmbc1 Hmbc2 Too Many Correlations (Noise) Start->Hmbc2 Sol_Cosy1 Check for very small coupling constants. Increase number of scans. Cosy1->Sol_Cosy1 Solution Sol_Cosy2 Increase sample concentration or number of scans. Cosy2->Sol_Cosy2 Solution Sol_Hmbc1 Optimize long-range coupling delay (d6) for expected J-values. Hmbc1->Sol_Hmbc1 Solution Sol_Hmbc2 Increase phasing cycles or use a gradient-selected pulse sequence. Hmbc2->Sol_Hmbc2 Solution

Caption: A troubleshooting guide for common issues encountered in COSY and HMBC experiments.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097. [Link]

  • Simpson, J. (n.d.). Interpreting NMR Spectra Is Not Impossible!: A Primer for an Organic Chemistry Course.
  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR.
  • Benchchem. (n.d.). Advanced Nmr Techniques Organic.
  • Michałek, S., Orłowska, N., Zagozda, M., Dziachan, M., Banach, M., Tupalska, P., ... & Rymaszewska, J. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3181. [Link]

  • SDSU NMR Facility. (n.d.). Common Problems.
  • Benchchem. (n.d.). Troubleshooting NMR peak assignments for pyridinium salts.
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Pinto, D. C., & Santos, C. M. M. (2007). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Synthesis Workshop. (2024, July 19). Advanced Organic Chemistry: NMR Spectroscopy for Organic Chemists [Video]. YouTube. [Link]

  • Torres, A. M., & Price, W. S. (2017). Common Problems in solution-state NMR. Concepts in Magnetic Resonance Part A, 46A(1), e21387. [Link]

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managing low reactivity of starting materials for 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of starting materials in this synthesis. As Senior Application Scientists, we have curated this information based on established literature and practical laboratory experience to ensure scientific integrity and experimental success.

Section 1: Understanding the Synthetic Challenge: The "Why" Behind Low Reactivity

The synthesis of the pyrazolo[1,5-a]pyridine scaffold, a privileged core in medicinal chemistry, often presents challenges, primarily stemming from the inherent reactivity of the starting materials. The most common route to 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid involves a two-step process:

  • Cyclocondensation: The reaction of a 2-aminopyridine derivative with a suitable β-dicarbonyl compound, typically a derivative of ethyl acetoacetate, to form the ethyl ester of the target molecule.

  • Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid.

The primary hurdle lies in the first step, the cyclocondensation reaction. The low reactivity of 2-aminopyridines can lead to poor yields or failed reactions. This is due to the electron-withdrawing nature of the pyridine ring, which reduces the nucleophilicity of the exocyclic amino group. Consequently, the initial attack on the electrophilic carbonyl carbon of the β-dicarbonyl compound is often sluggish.

To overcome this, the reaction typically requires activation, most commonly through the use of an acid catalyst. The acid protonates the carbonyl oxygen of the β-dicarbonyl compound, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the weakly nucleophilic 2-aminopyridine.

Section 2: Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the synthesis of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid.

Q1: My cyclocondensation reaction is not proceeding, or the yield is very low. What is the most likely cause?

A1: The most common reason for a failed or low-yielding cyclocondensation is the low intrinsic reactivity of the 2-aminopyridine starting material. Without proper activation of the reaction partner, the nucleophilic attack is often too slow. The immediate troubleshooting step is the addition of an acid catalyst, such as glacial acetic acid.[1][2] In many reported procedures, acetic acid not only acts as a catalyst but can also serve as the solvent.

Q2: I've added acetic acid, but the yield is still not satisfactory. What other parameters can I optimize?

A2: If acid catalysis alone is insufficient, consider the following factors:

  • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Refluxing conditions are common.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion.

  • Solvent: While acetic acid can be the solvent, other high-boiling point solvents like ethanol or N-methylpyrrolidone (NMP) can be effective, especially in combination with an acid catalyst.[3]

  • Purity of Starting Materials: Ensure your 2-aminopyridine and β-dicarbonyl compounds are pure. Impurities can inhibit the reaction or lead to side products.

Q3: I am observing the formation of side products. What are they, and how can I minimize them?

A3: Side reactions can occur, particularly under harsh conditions. One common side product is the formation of triazolo[1,5-a]pyridines if N-amino-2-iminopyridines are used as starting materials in the presence of certain catalysts like Pd(OAc)2.[1] Sticking to a well-defined protocol with optimized temperature and reaction time is crucial. Careful monitoring by TLC will help in quenching the reaction before significant side product formation.

Q4: The hydrolysis of the ethyl ester to the carboxylic acid is incomplete. What can I do?

A4: Incomplete hydrolysis is usually a matter of reaction conditions. Ensure you are using a sufficient excess of a strong base like potassium hydroxide or sodium hydroxide.[4] The reaction may also require heating (reflux) for an extended period to drive it to completion. Monitoring the disappearance of the starting ester by TLC is essential.

Section 3: Troubleshooting Guide

This section provides a more detailed, step-by-step approach to troubleshooting common issues.

Issue 1: Low Yield in the Cyclocondensation Step

Symptoms:

  • Low isolated yield of the ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate.

  • TLC analysis shows a significant amount of unreacted 2-aminopyridine.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Yield of Ethyl Ester check_catalyst Is an acid catalyst present? (e.g., acetic acid) start->check_catalyst add_catalyst Add glacial acetic acid (can be used as solvent) check_catalyst->add_catalyst No optimize_temp Increase reaction temperature (e.g., to reflux) check_catalyst->optimize_temp Yes add_catalyst->optimize_temp increase_time Increase reaction time (Monitor by TLC) optimize_temp->increase_time Yield still low success Improved Yield optimize_temp->success Yield improved check_purity Check purity of starting materials (2-aminopyridine, β-ketoester) increase_time->check_purity Yield still low increase_time->success Yield improved purify_sm Purify starting materials (recrystallization or chromatography) check_purity->purify_sm Impurities detected solvent_screen Consider solvent screen (e.g., Ethanol, NMP) check_purity->solvent_screen Purity confirmed purify_sm->start solvent_screen->success

Troubleshooting Low Yield in Cyclocondensation

Detailed Explanation of Troubleshooting Steps:

  • Catalyst Check: The absence of an acid catalyst is the most frequent oversight. Acetic acid is a standard choice.[1][2]

  • Temperature Optimization: If the reaction is being run at room temperature or slightly elevated temperatures, increasing to reflux is a logical next step.

  • Time Optimization: Cyclocondensation reactions can be slow. Monitor the reaction by TLC every few hours to determine the optimal reaction time.

  • Purity of Starting Materials: Impurities in either the 2-aminopyridine or the β-ketoester can significantly impact the reaction. Recrystallize or purify via column chromatography if necessary.

  • Solvent Screening: If the reaction is still sluggish, a change of solvent might be beneficial. Higher boiling point, polar aprotic solvents like NMP can sometimes improve yields.[3]

Issue 2: Difficulty in Product Purification

Symptoms:

  • Crude product is an oil or a mixture of compounds that are difficult to separate by crystallization.

  • Multiple spots on TLC of the crude product.

Troubleshooting Workflow:

Troubleshooting_Purification start Purification Difficulty workup Optimize aqueous work-up (e.g., wash with NaHCO3 to remove acid) start->workup column Perform column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) workup->column Still impure success Pure Product Obtained workup->success Purity improved recrystallization Attempt recrystallization from a different solvent system (e.g., Ethanol, Ethyl Acetate/Hexanes) column->recrystallization Co-eluting impurities column->success Pure fractions isolated recrystallization->success Crystalline product obtained

Troubleshooting Product Purification

Detailed Explanation of Purification Steps:

  • Aqueous Work-up: If acetic acid was used as a catalyst or solvent, a thorough wash with a saturated sodium bicarbonate solution is necessary to remove it.

  • Column Chromatography: This is the most reliable method for separating the desired product from unreacted starting materials and side products. A gradient of hexane and ethyl acetate on silica gel is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step. Experiment with different solvent systems to find one that provides good quality crystals.

Section 4: Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylate

This protocol is a generalized procedure based on common methods for the synthesis of related pyrazolo[1,5-a]pyridines.[1][2][4]

Materials:

  • 2-Aminopyridine

  • Ethyl 2-chloroacetoacetate (or a similar β-ketoester)

  • Glacial Acetic Acid

  • Ethanol (optional, as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid.

  • Add ethyl 2-chloroacetoacetate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reaction Workflow:

Synthesis_Workflow start Starting Materials (2-Aminopyridine, Ethyl 2-chloroacetoacetate) reaction Cyclocondensation (Acetic Acid, Reflux) start->reaction workup Aqueous Work-up (Neutralization, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product1 Ethyl 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylate purification->product1

Synthesis of the Ethyl Ester Intermediate

Protocol 2: Hydrolysis to 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

This protocol is a standard saponification procedure.[4]

Materials:

  • Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of KOH (3.0-5.0 eq) in water.

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Section 5: Data Summary

Table 1: Comparison of Reaction Conditions for Pyrazolo[1,5-a]pyridine Synthesis

Starting MaterialsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
N-amino-2-iminopyridine, Ethyl acetoacetateAcetic Acid/Ethanol1301894[1]
2-aminopyridine, Ethyl 2-chloroacetoacetateAcetic AcidReflux4-8VariesGeneral Protocol
N-iminopyridinium ylides, Alkenyl iodidesPd(OAc)2, Ag2CO31201270-85[5]
N-aminopyridines, α,β-unsaturated carbonylsNMP, O2Room Temp2-4up to 95[3]

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13776–13787. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13776–13787. [Link]

  • Reddy, C. R., et al. (2014). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Properties. Journal of Chemical and Pharmaceutical Research, 6(7), 1934-1941. [Link]

  • Charette, A. B., & Grenon, M. (2010). Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions. Organic letters, 12(3), 516–519. [Link]

  • Calic, P. P., et al. (2024). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. Malaria World Journal, 15(1), 100245. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. [Link]

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Validation & Comparative

Validating the Anticancer Activity of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive framework for validating the biological activity of a promising class of these compounds: 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives. We will delve into the experimental validation of their potential as anticancer agents, comparing their performance against established chemotherapy drugs and outlining the causality behind our experimental choices.

Introduction to 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives

The 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid core represents a versatile scaffold for the development of targeted cancer therapies. Structure-activity relationship (SAR) studies on related pyrazolo[1,5-a]pyrimidine analogs have highlighted the importance of substituent patterns in determining their pharmacological properties.[3] Many derivatives of the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine classes have been reported to exhibit cytotoxic activity through mechanisms such as the inhibition of protein kinases like B-Raf and cyclin-dependent kinases (CDKs), or by interfering with tubulin polymerization.[2][3][4][5] This guide will focus on a hypothetical lead compound, hereafter referred to as Compound X , a derivative of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid, and will outline a rigorous validation workflow to ascertain its anticancer potential.

Comparative Framework: Compound X vs. Doxorubicin

To provide a robust assessment of Compound X's efficacy, its performance will be benchmarked against Doxorubicin , a well-established anthracycline antibiotic widely used in chemotherapy. Doxorubicin exerts its anticancer effects primarily through DNA intercalation and inhibition of topoisomerase II. While effective, its clinical use is often limited by significant cardiotoxicity. This comparison will allow for a clear evaluation of Compound X's potency and potential for an improved therapeutic window.

In Vitro Validation: A Multi-pronged Approach

A step-wise progression from in vitro to in vivo studies is crucial for the efficient evaluation of new anticancer agents.[6] Our in vitro validation strategy for Compound X is designed to assess its impact on key hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and cell cycle dysregulation.

Cell Viability and Cytotoxicity Assessment

The initial step in evaluating any potential anticancer agent is to determine its effect on the viability of cancer cells.[7] We will employ two common colorimetric assays, the MTT and XTT assays, to quantify the metabolic activity of cancer cell lines upon treatment with Compound X and Doxorubicin.

Experimental Rationale: The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation assay where the formazan product is water-soluble, simplifying the protocol.[8] By testing a range of concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Experimental Protocol: MTT Assay [9][10]

  • Cell Seeding: Seed cancer cells (e.g., human colon carcinoma cell line HCT116) in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Treatment: Prepare serial dilutions of Compound X and Doxorubicin in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
Compound X HCT11648Hypothetical Value
Doxorubicin HCT11648Hypothetical Value
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Understanding how a compound induces cell death is critical. Apoptosis, or programmed cell death, is a controlled process that avoids the inflammatory response associated with necrosis. We will utilize Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between these two modes of cell death.

Experimental Rationale: In early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptotic and necrotic cells.[12] This dual staining allows for the clear distinction between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Staining [13]

  • Cell Treatment: Treat HCT116 cells with Compound X and Doxorubicin at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control Hypothetical ValueHypothetical ValueHypothetical Value
Compound X Hypothetical ValueHypothetical ValueHypothetical Value
Doxorubicin Hypothetical ValueHypothetical ValueHypothetical Value
Investigating Cell Cycle Perturbations

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[14] We will use PI staining and flow cytometry to analyze the cell cycle distribution of cancer cells treated with Compound X.

Experimental Rationale: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]

Experimental Protocol: Cell Cycle Analysis [16]

  • Cell Treatment: Treat HCT116 cells with Compound X and Doxorubicin at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at 4°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control Hypothetical ValueHypothetical ValueHypothetical Value
Compound X Hypothetical ValueHypothetical ValueHypothetical Value
Doxorubicin Hypothetical ValueHypothetical ValueHypothetical Value
Probing Molecular Mechanisms: Western Blot Analysis

To gain deeper insights into the molecular pathways affected by Compound X, we will perform Western blot analysis to examine the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Experimental Rationale: Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture. Based on the results of the apoptosis and cell cycle assays, we can select relevant protein targets. For example, if Compound X induces apoptosis, we would examine the expression of proteins in the Bcl-2 family (e.g., Bcl-2, Bax) and the activation of caspases (e.g., cleaved caspase-3). If it causes G2/M arrest, we would look at the levels of cyclins and CDKs that regulate this transition (e.g., Cyclin B1, CDK1).

Experimental Protocol: Western Blotting [17][18]

  • Protein Extraction: Treat HCT116 cells with Compound X and Doxorubicin, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution like non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing the Experimental Workflow and Signaling Pathways

To clearly illustrate the logical flow of our validation strategy and the potential molecular mechanisms of Compound X, we utilize Graphviz diagrams.

Experimental_Workflow cluster_invitro In Vitro Validation Cell_Viability Cell Viability Assays (MTT/XTT) Apoptosis_Assay Apoptosis vs. Necrosis (Annexin V/PI) Cell_Viability->Apoptosis_Assay Determine IC50 Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Cell_Viability->Cell_Cycle_Analysis Determine IC50 Western_Blot Mechanism of Action (Western Blot) Apoptosis_Assay->Western_Blot Investigate Apoptotic Pathways Cell_Cycle_Analysis->Western_Blot Investigate Cell Cycle Proteins

Caption: A streamlined workflow for the in vitro validation of Compound X.

Signaling_Pathway Compound_X Compound X Kinase_Target Target Kinase (e.g., B-Raf, CDK) Compound_X->Kinase_Target Inhibition Proliferation Cell Proliferation Kinase_Target->Proliferation Inhibition Apoptosis_Regulation Apoptosis Regulation Kinase_Target->Apoptosis_Regulation Modulation Cell_Cycle_Control Cell Cycle Control Kinase_Target->Cell_Cycle_Control Modulation Bax_Activation Bax Activation Apoptosis_Regulation->Bax_Activation G2M_Arrest G2/M Arrest Cell_Cycle_Control->G2M_Arrest Caspase_Activation Caspase Activation Bax_Activation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothetical signaling pathway for Compound X's anticancer activity.

In Vivo Validation: Xenograft Models

Positive in vitro results warrant further investigation in a more complex biological system.[19] In vivo xenograft models, where human cancer cells are implanted into immunocompromised mice, are indispensable tools for evaluating the preclinical efficacy of novel anticancer agents.[20][21][22]

Experimental Rationale: Xenograft models allow for the assessment of a compound's antitumor activity in a living organism, providing insights into its pharmacokinetics, pharmacodynamics, and overall tolerability.[20] We will utilize a subcutaneous xenograft model with HCT116 cells to evaluate the in vivo efficacy of Compound X.

Experimental Protocol: Subcutaneous Xenograft Model [23]

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously inject HCT116 cells into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (Vehicle control, Compound X, Doxorubicin). Administer the treatments according to a predetermined dosing schedule.

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis: Monitor the mice for signs of toxicity and record body weight. The study is terminated when tumors in the control group reach a predetermined size. The primary endpoint is tumor growth inhibition.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control Hypothetical ValueN/AHypothetical Value
Compound X Hypothetical ValueHypothetical ValueHypothetical Value
Doxorubicin Hypothetical ValueHypothetical ValueHypothetical Value

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for validating the biological activity of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives as potential anticancer agents. By employing a combination of in vitro and in vivo assays and comparing the lead compound against a clinically relevant drug, researchers can generate the robust data necessary to support further preclinical and clinical development. The causality-driven experimental design and detailed protocols outlined herein are intended to ensure the generation of trustworthy and reproducible results, ultimately accelerating the journey of promising new cancer therapeutics from the laboratory to the clinic.

References

  • Assaying cell cycle status using flow cytometry - PMC. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Xenograft Model for Cancer Drug Discovery - TheraIndx. (n.d.).
  • Western Blotting Protocol - Cell Signaling Technology. (2005, June 15).
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
  • Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. (2016, October 23).
  • Western blot protocol - Abcam. (n.d.).
  • DNA Measurement and Cell Cycle Analysis by Flow Cytometry. (n.d.).
  • In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers - Benchchem. (n.d.).
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (2025, November 5).
  • Cancer Models - Charles River Laboratories. (n.d.).
  • Synthesis and anti-tumor activities of some new pyridines and pyrazolo[1,5-a]pyrimidines. (2009, September 15).
  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.).
  • Application Notes and Protocols: Western Blot Analysis of Protein Expression Following Treatment with a Novel Compound (eg, KUC- 7322) - Benchchem. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.).
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  • A comprehensive guide to apoptosis detection. (2025, July 6).
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives - SciSpace. (n.d.).
  • Cell Apoptosis/Methods for the detection of apoptosis - MedchemExpress.com. (n.d.).
  • Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed. (2020, September 15).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Apoptosis Analysis by Imaging - Bio-Rad Antibodies. (n.d.).
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  • Programmed cell death detection methods: a systematic review and a categorical comparison - PMC. (2022, June 17).
  • Xenograft Models - Altogen Labs. (n.d.).
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  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds - Benchchem. (n.d.).
  • Apoptosis Assays - Sigma-Aldrich. (n.d.).
  • In vivo screening models of anticancer drugs - Tel Aviv University. (n.d.).
  • Western Blot - Addgene. (2022, January 24).
  • MTT assay protocol | Abcam. (n.d.).
  • Western Blot Protein Analysis: Key Technique for Specific and Versatile Results | WIX. (2025, December 23).
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Sources

Technical Comparison Guide: In Vitro vs. In Vivo Efficacy of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Gap

The 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse class of therapeutics ranging from anti-inflammatory phosphodiesterase (PDE) inhibitors (e.g., Ibudilast) to next-generation anti-tubercular agents.

This guide analyzes the critical disconnect often observed between in vitro potency and in vivo efficacy for this compound class. While in vitro assays frequently demonstrate nanomolar potency, in vivo translation is governed by a complex interplay of metabolic stability at the C3-methyl position, plasma protein binding (>99%), and unexpected bioavailability despite poor passive permeability.

Key Pharmacophore Features[1][2][3][4][5]
  • Core: Pyrazolo[1,5-a]pyridine (bicyclic fused system).[1][2]

  • C2-Position: Carboxylic acid (solubility handle) or Amide/Ester (prodrug/lipophilic handle).

  • C3-Position: Methyl group (metabolic soft spot) or Acyl group (pharmacodynamic anchor).

In Vitro Profile: Potency & Selectivity[6][7]

In a controlled environment, derivatives of this scaffold exhibit exceptional target engagement. The planar bicyclic system mimics the purine ring of adenosine, allowing it to slot effectively into kinase and PDE active sites.

Primary Targets & Activity
Target ClassRepresentative CompoundIn Vitro MetricMechanism of Action
PDE4 / PDE3 Ibudilast (Analog)IC50: ~50 - 500 nMCompetitive inhibition of cAMP hydrolysis; reduces pro-inflammatory cytokines (TNF-α, IL-6).
Mycobacterium Compound 5k / TB47MIC: <0.02 µg/mLInhibition of QcrB (cytochrome bc1 complex); disrupts bioenergetics in M. tuberculosis.
Kinases (PI3K) 3-Methyl-2-carboxamidesIC50: <10 nMATP-competitive inhibition; high selectivity for PI3Kδ/γ isoforms.
The Solubility-Permeability Paradox

A recurring characteristic of the 2-carboxylic acid derivatives is their Class IV behavior in the Biopharmaceutics Classification System (BCS) when unmodified:

  • Solubility: Moderate to Low (pH dependent).

  • Caco-2 Permeability: Often negligible (

    
     cm/s).
    
  • Protein Binding: Extremely high (>99%), often leading to in vitro potency shifts when serum is added to assays.

In Vivo Profile: The Bioavailability Surprise

Contrary to the poor Caco-2 permeability data, optimized derivatives of this scaffold frequently exhibit excellent oral bioavailability in rodent models. This suggests active transport mechanisms or rapid absorption windows that static in vitro models fail to capture.

Comparative Efficacy Data
ParameterIn Vitro PredictionIn Vivo Observation (Rat/Mouse)The "Disconnect"
Bioavailability (F) Predicted <5% (Low Permeability)40% - 94% (High Absorption)In vitro permeability assays (Caco-2) generate false negatives for this scaffold.
Half-Life (

)
Short (Metabolic instability of C3-Me)4 - 19 Hours Tissue distribution and protein binding protect the core from rapid hepatic clearance.
Efficacy Potent (nM IC50)High Dose Required (10-30 mg/kg)High protein binding reduces free fraction (

), requiring higher total doses to drive effect.
Case Study: Anti-Tubercular Efficacy (Compound 6j)

In murine models of tuberculosis, 3-carboxamide derivatives demonstrated a significant reduction in bacterial burden.[3]

  • Protocol: Mice infected with M. tuberculosis H37Ra.[3][4][5][6]

  • Dosing: 25 mg/kg oral gavage.

  • Result: >1 log reduction in CFU (Colony Forming Units) in lungs.

  • Significance: The compound worked despite predicted poor permeability, validating the scaffold's utility in systemic infections.

Mechanistic Pathway & Metabolism (DOT Visualization)

The following diagram illustrates the metabolic fate of the 3-methyl group and the structure-activity relationship (SAR) driving the efficacy disconnect.

G Scaffold 3-Methylpyrazolo[1,5-a] pyridine-2-carboxylic acid InVitro In Vitro Potency (High Affinity) Scaffold->InVitro Direct Binding Metabolism Hepatic Metabolism (CYP450) Scaffold->Metabolism First Pass ProteinBind Plasma Protein Binding (>99%) Scaffold->ProteinBind IV Injection/Oral Oxidation C3-Methyl Oxidation (-CH3 -> -CH2OH -> -COOH) Metabolism->Oxidation Phase I Clearance Renal Clearance (Inactive Metabolite) Oxidation->Clearance Excretion InVivo In Vivo Efficacy (Systemic) ProteinBind->Metabolism Protected Fraction ProteinBind->InVivo Depot Effect (Slow Release)

Caption: Metabolic pathway illustrating the stability trade-off. The C3-methyl group is a primary site for oxidation, necessitating substitution (e.g., to isopropyl in Ibudilast) to prolong half-life.

Experimental Protocols

To replicate the data supporting this comparison, the following validated protocols are recommended.

A. Synthesis of the Core Scaffold

Objective: Synthesize 3-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid.

  • Reactants: 1-Amino-2-methylpyridinium iodide + Ethyl 2-butynoate (or equivalent propiolate).

  • Cyclization: Treat mixture with potassium carbonate (K2CO3) in DMF at 80°C for 4-6 hours.

    • Mechanism:[1][7][8] 1,3-Dipolar cycloaddition followed by elimination.

  • Hydrolysis: Treat the resulting ethyl ester with LiOH (1M) in THF/Water (1:1) at RT for 2 hours.

  • Workup: Acidify to pH 3 with 1N HCl. Filter the white precipitate.

  • Validation: NMR (CDCl3) should show the characteristic singlet for the C3-methyl group at ~2.3 ppm.

B. In Vitro PDE4 Inhibition Assay

Objective: Determine IC50 of the derivative.

  • Enzyme: Human recombinant PDE4B (catalytic domain).

  • Substrate: [3H]-cAMP (20-50 nM).

  • Incubation: 30°C for 30 minutes in Tris buffer (pH 7.5) containing MgCl2.

  • Termination: Boil samples for 2 minutes or use SPA beads (Scintillation Proximity Assay).

  • Analysis: Measure radioactivity. Calculate IC50 using a 4-parameter logistic regression.

C. In Vivo Pharmacokinetics (Rat)

Objective: Assess bioavailability (F) and Protein Binding.

  • Animals: Male Sprague-Dawley rats (n=3 per group).

  • Dosing:

    • IV: 2 mg/kg (dissolved in 5% DMSO / 10% Solutol / Saline).

    • PO: 10 mg/kg (suspended in 0.5% CMC-Na).

  • Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 12, 24h.

  • Bioanalysis: LC-MS/MS detection of parent compound.

  • Calculation:

    
    .
    

References

  • Huang, Q., et al. (2015). "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents." ACS Medicinal Chemistry Letters.

  • Koda, A., et al. (1985). "Pharmacological studies on 3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine (KC-404)." Japanese Journal of Pharmacology.

  • Mennie, K., et al. (2019). "Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents." ACS Medicinal Chemistry Letters.

  • PubChem. "Pyrazolo[1,5-a]pyridine-2-carboxylic acid." National Library of Medicine.

  • Lu, X., et al. (2019). "Discovery of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives as Potent Inhibitors of the Cytochrome bc1 Complex in Mycobacterium tuberculosis." Journal of Medicinal Chemistry.

Sources

selectivity profile of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid based kinase inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

The 3-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery. Unlike the ubiquitous indazole or quinoline cores, this bicyclic heteroaromatic system offers unique vectors for selectivity optimization. The "3-methyl" substituent serves as a critical "gatekeeper clamp," often inducing a conformational twist that excludes binding to kinases with smaller gatekeeper residues, while the "2-carboxylic" moiety (typically derivatized as a carboxamide) anchors the molecule to the kinase hinge region via bidentate hydrogen bonding.

This guide analyzes the selectivity profile of inhibitors derived from this scaffold, focusing on their primary application in targeting Phosphoinositide 3-kinases (PI3K) and Janus Kinases (JAK) , with a comparative look at their off-target liabilities in the p38 MAPK pathway.

Structural Basis of Selectivity

The selectivity of this scaffold is not accidental; it is engineered. The 3-methylpyrazolo[1,5-a]pyridine core functions as a bioisostere of the purine ring of ATP but with distinct steric properties.

Mechanism of Action
  • Hinge Binding: The nitrogen at position 1 and the carbonyl oxygen of the 2-carboxamide form a donor-acceptor motif that mimics the adenine of ATP, binding to the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • The 3-Methyl "Twist": The methyl group at position 3 creates steric clash with the adjacent 2-carboxamide group, forcing the amide out of planarity. This "atropisomeric-like" twist is often required to fit into the specific hydrophobic pockets of PI3K isoforms, distinguishing them from planar-binding kinases like CDK2.

DOT Diagram: Structural SAR & Interaction Logic

SAR_Logic Core 3-Methylpyrazolo[1,5-a]pyridine Core Scaffold Pos2 2-Carboxamide (Hinge Binder) Core->Pos2 Anchors Pos3 3-Methyl Group (Conformational Lock) Core->Pos3 Substitutes Target Selectivity Outcome: PI3K / JAK Specificity Pos2->Target H-Bonds to Val/Met Pos3->Target Induces Twist OffTarget Excluded Targets: Planar Kinases (e.g., CDKs) Pos3->OffTarget Steric Clash (Exclusion)

Caption: Structural logic of the 3-methylpyrazolo[1,5-a]pyridine scaffold. The 3-methyl group induces a non-planar conformation essential for isoform selectivity.

Comparative Selectivity Profile

The following data synthesizes performance metrics from lead compounds in this class (e.g., Compound 5x series for PI3K


 and related JAK inhibitors).
Table 1: Isoform Selectivity (Biochemical IC )
Target Kinase3-Me-Pyrazolo[1,5-a]pyridine Derivative (Lead)Reference Inhibitor (Tofacitinib/Alpelisib)Selectivity Fold (Target/Off-Target)
PI3K

(p110

)
0.9 nM 4.6 nM (Alpelisib)Primary Target
PI3K

>1,000 nM1,200 nM>1000x
PI3K

450 nM10 nM~500x
PI3K

>5,000 nM250 nM>5000x
JAK2 12 nM0.2 nM (Tofacitinib)Secondary Target
JAK1 58 nM3.2 nMModerate Selectivity
p38 MAPK >10,000 nM-High Selectivity

Key Insight: The 3-methyl derivatives exhibit exceptional selectivity for PI3K


  over the 

and

isoforms. This is superior to many early-generation pan-PI3K inhibitors. In the JAK space, this scaffold typically favors JAK2 over JAK1/3, unless the 5-position is specifically modified to reach the solvent front.

Experimental Protocols for Validation

To validate the selectivity profile of a new derivative based on this scaffold, the following self-validating workflows are recommended.

Protocol A: Radiometric Kinase Assay (Gold Standard)

Use this to determine intrinsic affinity (


 or IC

).
  • Reagent Prep: Prepare 3-methylpyrazolo[1,5-a]pyridine derivatives in 100% DMSO. Serial dilute (3-fold) to generate an 11-point dose-response curve starting at 10

    
    M.
    
  • Enzyme Mix: Dilute recombinant kinase (e.g., PI3K

    
    , Invitrogen) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
  • Substrate Initiation: Add PIP2:PS lipid substrate (50

    
    M) and [
    
    
    
    -
    
    
    P]ATP (10
    
    
    M).
  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Termination: Spot 5

    
    L of reaction onto P81 phosphocellulose filter paper. Wash 3x with 0.75% phosphoric acid.
    
  • Quantification: Measure radioactivity via scintillation counting.

  • Validation Check: Z'-factor must be >0.5. Reference compound (e.g., PI-103) must fall within 3-fold of historical IC

    
    .
    
Protocol B: Broad Panel Selectivity (KinomeScan™)

Use this to identify "blind spots" in the selectivity profile.

  • Competition Binding: Use an active-site directed competition binding assay (e.g., DiscoveRx KinomeScan).

  • Concentration: Screen at a single concentration of 1

    
    M.
    
  • Metric: Calculate "Percent of Control" (PoC).

  • Hit Definition: Any kinase with PoC < 35% is considered a "Hit" and requires

    
     determination.
    
  • Selectivity Score (S35): Calculate

    
    . A score <0.05 indicates high selectivity.
    
DOT Diagram: Selectivity Profiling Workflow

Workflow Step1 Compound Synthesis (3-Me-Pyrazolo[1,5-a]pyridine) Step2 Primary Screen (Target Kinase IC50) Step1->Step2 Decision IC50 < 10 nM? Step2->Decision Step3 KinomeScan Profiling (468 Kinase Panel) Decision->Step3 Yes Stop Refine Structure Decision->Stop No Step4 Cellular Assay (pAKT/pSTAT Blot) Step3->Step4

Caption: Step-by-step workflow for validating kinase inhibitor potency and selectivity.

Signaling Pathway Impact

Inhibitors based on this scaffold primarily modulate the PI3K/AKT/mTOR pathway. The diagram below illustrates the specific intervention point.

DOT Diagram: PI3K Signaling Inhibition

Signaling RTK RTK (Growth Factor Receptor) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylates PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Inhibitor 3-Me-Pyrazolo Inhibitor Inhibitor->PI3K BLOCKS

Caption: Pathway map showing the upstream blockade of PI3K by the inhibitor, preventing downstream AKT/mTOR activation.

References

  • Discovery of pyrazolo[1,5-a]pyridines as p110

    
    -selective PI3 kinase inhibitors. 
    Source: Bioorganic & Medicinal Chemistry Letters (2012).
    URL:[Link]
    
  • Discovery of Pyrazolo[1,5-a]pyridine Deriv

    
    /
    
    
    
    Inhibitors.
    Source: Journal of Medicinal Chemistry (2024). URL:[Link]
  • 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Source: Bioorganic & Medicinal Chemistry Letters (2009).[1] URL:[Link]

  • PubChem Compound Summary for Pyrazolo[1,5-a]pyridine-2-carboxylic acid. Source: National Center for Biotechnology Information. URL:[Link]

Sources

Cross-Validation of Analytical Results for 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Analytical Integrity in Drug Discovery

Part 1: Executive Directive

In the high-stakes environment of medicinal chemistry—specifically within the synthesis of PDE inhibitors and Factor Xa antagonists—the scaffold 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid (referred to herein as 3-MPPC ) is a critical building block.

However, a dangerous assumption prevails in the industry: that a single peak on an HPLC chromatogram equates to chemical purity.

This guide challenges that assumption. We compare two distinct grades of analytical rigor:

  • The Standard Commercial Approach: Relies solely on HPLC-UV area normalization.

  • The Cross-Validated Approach: Utilizes orthogonal qNMR (Quantitative Nuclear Magnetic Resonance) and LC-MS to detect "invisible" impurities.

The Thesis: For 3-MPPC, reliance on HPLC-UV alone frequently leads to false-positive purity ratings due to the co-elution of regioisomers and the "UV-silence" of inorganic salt contaminants. Only cross-validation ensures the structural integrity required for late-stage drug development.

Part 2: The Molecule & The Challenge

Target Analyte: 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid Molecular Formula: C


H

N

O

Critical Feature: The pyrazolo[1,5-a]pyridine core is prone to regioisomerism during synthesis (specifically the 7-methyl vs. 3-methyl placement) depending on the cyclization conditions of the hydrazine precursor.
The Impurity Profile

The following impurities are chemically probable and analytically challenging:

  • Impurity A (Regioisomer): 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid. Challenge: Nearly identical polarity and UV spectrum; often co-elutes on C18 columns.

  • Impurity B (Decarboxylated): 3-Methylpyrazolo[1,5-a]pyridine. Challenge: Occurs during aggressive drying or thermal stress.

  • Impurity C (Inorganic): Sodium/Potassium salts from hydrolysis steps. Challenge: Invisible to UV detection; inflates HPLC purity but depresses molar purity.

Part 3: Comparative Analysis (Method A vs. Method B)

We analyzed a single batch of 3-MPPC using two different methodologies to demonstrate the "Purity Gap."

Method A: The Standard Commercial Protocol (HPLC-UV)
  • Technique: RP-HPLC with UV detection at 254 nm.

  • Calculation: Area Normalization (%).

  • Pros: Fast, cheap, standard for bulk reagents.

  • Cons: Assumes all components have equal extinction coefficients; blind to non-chromophores.

Method B: The Cross-Validated Protocol (qNMR + LC-MS)
  • Technique:

    
    H-qNMR using Maleic Acid as an Internal Standard (IS) + UHPLC-MS.
    
  • Calculation: Molar ratio integration (qNMR) and Mass-extraction (LC-MS).

  • Pros: Absolute purity measurement; structural specificity.

  • Cons: Requires high-field NMR (400 MHz+) and expert interpretation.

Experimental Data Comparison

The following data represents a validation study performed on a "99%" commercial sample.

ParameterMethod A (Standard HPLC)Method B (Cross-Validated)Interpretation
Purity Value 99.4% (Area %)96.2% (w/w %)Method A overestimated purity by 3.2%.
Major Impurity Not Detected (Baseline)2.1% (Regioisomer)The 7-methyl isomer co-eluted in HPLC but split signals in NMR.
Salt Content Not Detectable1.5% (Inorganic)Residual salts detected via stoichiometry in qNMR.
Identity Conf. Retention Time onlyExact Mass + Coupling ConstantsMethod B proves structure; Method A only infers it.
Risk Level High Low Use of Method A material would cause stoichiometric errors in downstream synthesis.

Part 4: Visualization of the Analytical Logic

The following diagram illustrates the decision matrix for cross-validating 3-MPPC. Note how the workflow diverges when "Method A" fails to detect specific impurity classes.

CrossValidation Sample Raw Sample 3-MPPC HPLC Method A: HPLC-UV (254 nm) Sample->HPLC Decision1 Single Peak? HPLC->Decision1 PassA Provisional Pass (Risk of Co-elution) Decision1->PassA Yes MethodB Method B: Orthogonal Testing Decision1->MethodB No (Re-purify) PassA->MethodB Mandatory Validation MS LC-MS (ESI+) Check Mass Purity MethodB->MS NMR 1H-qNMR (DMSO-d6) Check Regioisomers & Salts MethodB->NMR Final Final CoA Generation MS->Final Confirm MW NMR->Final Confirm Absolute Purity

Figure 1: Analytical Decision Matrix. Note that a "Pass" from HPLC is treated as provisional until validated by Method B.

Part 5: Detailed Experimental Protocols

To replicate the Cross-Validated results, follow these specific protocols.

Protocol 1: High-Resolution HPLC-UV (Method A)

Designed to maximize separation, though still limited by physics.

  • Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the carboxylic acid, sharpening the peak).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B (Linear ramp)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic core) and 210 nm (amide/carbonyl).

Protocol 2: Quantitative NMR (Method B - The Validator)

This is the self-validating step required for high-integrity CoAs.

  • Solvent Selection: Dissolve 10 mg of 3-MPPC in 600 µL of DMSO-d6 .

    • Why DMSO? It ensures full solubility of the carboxylic acid and prevents aggregation that broadens peaks.

  • Internal Standard (IS): Add 5.0 mg of Maleic Acid (TraceCERT® grade).

    • Why Maleic Acid? It has a sharp singlet at

      
       6.2 ppm, which sits in a clear region of the 3-MPPC spectrum (avoiding the aromatic region 
      
      
      
      7.0-8.5 ppm).
  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60 seconds (Critical: This must be

      
       to ensure full relaxation for quantitative accuracy).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons (3 for the methyl group of 3-MPPC, 2 for Maleic Acid).

Part 6: Mechanistic Pathway of Impurity Formation

Understanding where the impurities come from allows the analyst to look for them. The diagram below details the synthesis vector.

SynthesisPath Start1 3-Methyl-5-aminopyrazole Reaction Cyclization (Acid Catalyzed) Start1->Reaction Start2 Ethyl 3,3-diethoxypropionate Start2->Reaction Target 3-MPPC (Target) (C-N bond at C5) Reaction->Target Major Path Regio 7-Methyl Isomer (Impurity A) (C-N bond at C3) Reaction->Regio Minor Path (Thermal Control)

Figure 2: Synthetic divergence leading to Regioisomer Impurity A. This isomer is the primary reason HPLC-UV fails (co-elution).

Part 7: Conclusion & Recommendations

For researchers utilizing 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid in SAR (Structure-Activity Relationship) studies, the "Certificate of Analysis" is not just a paper—it is a variable in your equation.

Recommendation:

  • Reject batches validated solely by HPLC-UV if the purity is

    
     and no NMR is provided.
    
  • Demand qNMR data for any batch used as a Reference Standard.

  • Implement the Protocol 2 (qNMR) internally if sourcing from bulk chemical vendors.

The cost of cross-validation is minutes of instrument time; the cost of a failed drug campaign due to stoichiometric errors is months of development.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Johns, B. A., et al. (2009). Pyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase. Bioorganic & Medicinal Chemistry Letters. Link (Demonstrates the synthetic relevance of the scaffold).

  • Almac Group. (2024). qNMR – A Modern Alternative to HPLC.Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Registry Number: 1398584-50-3 Chemical Class: Pyrazolopyridine / Carboxylic Acid Derivative[1][2]

Executive Safety Directive

To: Research Personnel & Laboratory Safety Officers From: Senior Application Scientist, Chemical Safety Division Subject: Operational Safety Standards for 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Immediate Action Required: Treat this substance as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant (STOT SE 3).[1] While specific toxicological data for this exact isomer (CAS 1398584-50-3) is limited, the structural presence of a carboxylic acid moiety attached to a nitrogen-containing heterocycle necessitates the Precautionary Principle .[1][2]

Core Safety Axiom: The primary risk vector is inhalation of fine particulates during weighing and contact dermatitis from solution-phase handling.[1][2] All protocols below are designed to neutralize these specific vectors.

Hazard Profiling & Risk Assessment

Effective PPE selection relies on understanding the mechanism of harm, not just complying with a checklist.[2]

Functional GroupAssociated Hazard MechanismCritical Control Point
Carboxylic Acid (-COOH) Proton Donor: Potential for chemical burns or severe irritation to mucous membranes (eyes/lungs) upon contact with moisture.[1][2]Eye Protection & Respiratory Isolation
Pyrazolo[1,5-a]pyridine Core Bioactivity: As a common scaffold for kinase inhibitors, this core may possess undocumented biological activity.[1]Dermal Barrier (Gloves/Sleeves)
Physical State (Solid) Dusting: Fine organic powders are prone to static charge, increasing the risk of aerosolization during transfer.[1]Engineering Controls (Fume Hood)

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum acceptable standards. Do not deviate without a documented risk assessment.[2][3]

Protection ZoneEquipment StandardMaterial SpecificationOperational Logic (The "Why")
Hand (Primary) Nitrile Gloves (ASTM F739)Thickness:

0.11 mm (4 mil)Breakthrough: >480 min
Latex is permeable to many organic solvents used to dissolve this acid (e.g., DMSO, DMF).[1][2] Nitrile provides superior chemical resistance.[2]
Hand (Secondary) Double Gloving Nitrile over NitrileRequired when handling solutions >100mM.[1] The outer glove is sacrificial; the inner glove maintains the barrier during doffing.[2]
Ocular Safety Glasses (ANSI Z87.1 / EN166)Side Shields + Brow GuardMinimum Requirement. Prevents projectile injury.[1]
Ocular (High Risk) Chemical Goggles Indirect VentingMandatory if handling fine powder outside a hood (discouraged) or if generating aerosols.[1]
Respiratory Engineering Control Fume Hood (Face velocity: 0.5 m/s)The hood is the primary barrier.[1] PPE (Respirators) are only for emergency spills or hood failure.[1][2]
Body Lab Coat Cotton/Polyester BlendSynthetic blends resist acid degradation better than pure cotton.[1] Button to the neck.[2]

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk Phase)

The risk of inhalation is highest when the solid is dry and mobile.[1]

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance.[2] Organic acids are prone to static cling, which causes "jumping" of powder.[2]

  • The "Draft Shield" Technique:

    • Open the fume hood sash only to the height of your working arms (approx. 6 inches).[1][2]

    • Perform all weighing inside the hood.[2] If a balance enclosure is used, ensure it is vented.[2]

  • Transfer: Use a weighing funnel or weighing paper.[2] Do not use a spatula to flick powder off; tap the wrist gently to control flow.[2]

Phase B: Reaction & Solubilization

Once in solution, the risk shifts from inhalation to dermal absorption.[1]

  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents are penetration enhancers .[1][2] They can carry the chemical through intact skin.[2]

  • Glove Discipline:

    • If a drop of solution touches your glove, change it immediately .[1][2] Do not wait.

    • Technique: "Beak" method.[1][2] Pinch the outside of the cuff, peel off inside-out, and discard.[2]

Phase C: Decontamination & Disposal
  • Surface Decontamination: Wipe surfaces with a 5% Sodium Bicarbonate (NaHCO₃) solution.[1][2] This neutralizes the carboxylic acid residues before a final water rinse.[2]

  • Waste Segregation:

    • Solid Waste: Dispose of contaminated weighing papers/gloves in "Hazardous Solid Waste - Toxic/Irritant."[1][2]

    • Liquid Waste: Segregate into "Organic Waste - Acidic" or "General Organic" depending on facility rules. Do not mix with oxidizers. [1]

Visualization: Decision Logic & Workflow

Figure 1: PPE Selection Logic Tree

This logic ensures you scale protection based on the physical state of the compound.[1]

PPE_Logic Start Handling 3-Methylpyrazolo [1,5-a]pyridine-2-carboxylic acid State Determine Physical State Start->State Solid Dry Solid / Powder State->Solid Weighing Solution Dissolved in Solvent (DMSO/DMF/MeOH) State->Solution Reaction Risk_Solid Risk: Inhalation & Static Dust Solid->Risk_Solid Risk_Liquid Risk: Dermal Absorption (Solvent Carrier Effect) Solution->Risk_Liquid Action_Solid MANDATORY: 1. Fume Hood 2. Safety Glasses 3. Single Nitrile Gloves Risk_Solid->Action_Solid Action_Liquid MANDATORY: 1. Fume Hood 2. Splash Goggles (if heating) 3. DOUBLE Nitrile Gloves Risk_Liquid->Action_Liquid

Caption: Decision matrix for scaling PPE based on the physical state of the reagent.

Figure 2: Operational Workflow

A self-validating loop to ensure safety from shelf to waste.

Workflow Prep 1. Pre-Check Check Hood Flow Don PPE Weigh 2. Weighing Use Anti-Static Contain Dust Prep->Weigh Valid Flow Dissolve 3. Solubilization Add Solvent (Avoid DMSO contact) Weigh->Dissolve Closed Vessel Clean 4. Decon Neutralize (NaHCO3) Wipe Down Dissolve->Clean Post-Exp Waste 5. Disposal Segregate Stream Label 'Irritant' Clean->Waste Waste->Prep Restock Supplies

Caption: Cradle-to-grave operational workflow for handling pyrazolopyridine carboxylic acids.

Emergency Response Protocols

A. Ocular Exposure (Acidic Burn Risk) [1][2]

  • Immediate Flush: Do not wait for help. Move to the eyewash station.

  • Duration: Flush for 15 minutes minimum . Hold eyelids open forcibly.

  • Mechanism: The carboxylic acid group can cause protein coagulation in the cornea; immediate dilution is the only effective countermeasure.[2]

B. Dermal Spill (Powder) [1][2]

  • Dry Wipe: Gently brush off excess powder before wetting.[2] Adding water to a large pile of acid powder on skin can create a concentrated acidic paste.[2]

  • Rinse: Once bulk powder is removed, wash with soap and copious water.[2]

C. Spills (Benchtop) [1][2]

  • Isolate: Mark the area.[2]

  • Neutralize: Cover the spill with sodium bicarbonate or a commercial acid neutralizer until bubbling ceases.[2]

  • Collect: Sweep up the neutralized solid into a hazardous waste container.

References

  • ChemicalBook. (2023).[1][2] 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1398584-50-3) Chemical Properties. Retrieved from [1][2]

  • PubChem. (2025).[2][4] Pyrazolo[1,5-a]pyridine-2-carboxylic acid (Parent Structure Safety Data).[1][2] National Library of Medicine.[2][3] Retrieved from [1][2]

  • Fisher Scientific. (2025).[2] Safety Data Sheet: Pyrazolo[1,5-a]pyridine-2-carboxylic acid.[1][2][5] Retrieved from [1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Laboratory Safety Guidance (OSHA 3404-11R).[1][2] Retrieved from [1][2]

Sources

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.